13-Hydroxygermacrone
Description
Properties
IUPAC Name |
(3E,7E,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONKNQJEXRUQZ-UPXYLJBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\C/C(=C(/C)\CO)/C(=O)C/C(=C/CC1)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 13-Hydroxygermacrone: A Technical Guide to Its Natural Origins and Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, discovery, and isolation of the sesquiterpenoid 13-Hydroxygermacrone. Tailored for researchers, scientists, and drug development professionals, this document delves into the scientific literature to present quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Findings:
-
Primary Natural Sources: this compound is a naturally occurring compound predominantly isolated from the rhizomes of plants belonging to the Curcuma genus, a member of the ginger family (Zingiberaceae). Key documented sources include Curcuma zedoaria (Zedoary) and Curcuma xanthorrhiza (Java turmeric).[1] The concentration of this compound can fluctuate based on geographical location, cultivation conditions, and harvest time.[1]
-
Initial Discovery: The first documented isolation and characterization of this compound was reported in a 1986 publication in the journal Phytochemistry. In this study, Shiobara et al. identified three novel sesquiterpenoids, including this compound, from the crude drug "zedoary," the dried rhizome of Curcuma zedoaria.[2]
-
Biological Significance: this compound has garnered scientific interest for its potential therapeutic properties. Research has shown its ability to inhibit the upregulation of matrix metalloproteinases (MMPs) induced by UVB radiation in human keratinocytes, suggesting applications in dermatology and cosmetics to combat photoaging.[3][4] While preliminary screenings for anti-inflammatory activity in a TPA-induced mouse ear model did not show inhibition at the tested dose, its broader pharmacological profile, including potential anti-cancer effects, remains an area of active investigation.[5]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for this compound and related compounds from their natural sources.
Table 1: Yield and Purity of Sesquiterpenoids from Curcuma xanthorrhiza
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Source: Data based on the isolation from 5.0 kg of dried rhizomes of Curcuma xanthorrhiza.[4]
Table 2: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria
| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |
| Furanodiene | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| This compound | 1.0 | No inhibitory activity |
| Indomethacin (control) | 1.0 | Comparable to active compounds |
Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[5][6]
Experimental Protocols
A detailed methodology for the extraction and purification of this compound from its natural source is crucial for its further study. The following protocol is a representative example for its isolation from Curcuma xanthorrhiza rhizomes.
Protocol 1: Extraction and Purification of this compound from Curcuma xanthorrhiza
-
Plant Material and Extraction:
-
Plant Material: Dried rhizomes of Curcuma xanthorrhiza.[4]
-
Preparation: The dried rhizomes (5.0 kg) are ground into a coarse powder.[4]
-
Extraction: The powdered material is macerated in 95% ethanol (B145695) at room temperature for 72 hours. This process is repeated three times to ensure a thorough extraction.[4]
-
Concentration: The collected ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with hexane (B92381), ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.
-
-
Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction, which typically contains this compound, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using a semi-preparative or preparative HPLC system. A common mobile phase is a gradient of methanol (B129727) and water.[4]
-
Peak Collection and Purity Analysis: The peak corresponding to this compound is collected, and its purity is confirmed by analytical HPLC, typically showing a purity of >98%.[4]
-
-
Structural Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
-
Visualizing the Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and a proposed signaling pathway it may modulate.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
The Biosynthesis of 13-Hydroxygermacrone in Curcuma: A Technical Guide for Researchers
An in-depth exploration of the enzymatic cascade, regulatory mechanisms, and experimental methodologies underlying the formation of a key bioactive sesquiterpenoid in the Curcuma genus.
Introduction
The genus Curcuma, a member of the ginger family (Zingiberaceae), is a rich source of bioactive secondary metabolites, including the well-known curcuminoids and a diverse array of terpenoids. Among the latter, the germacrane-type sesquiterpenoid, 13-hydroxygermacrone (B3026645), has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Curcuma, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core enzymatic steps, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows.
The Biosynthetic Pathway: From Central Metabolism to a Functionalized Sesquiterpenoid
The formation of this compound is a multi-step enzymatic process that originates from primary metabolism. Like all sesquiterpenoids, its carbon backbone is derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis can be broadly divided into three key stages: the formation of the germacrane (B1241064) skeleton, oxidation to germacrone (B1671451), and the final hydroxylation step.
Farnesyl Pyrophosphate (FPP) Synthesis
The journey begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these five-carbon building blocks are primarily synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol, which is the site of sesquiterpenoid biosynthesis. A series of enzymatic reactions, starting from acetyl-CoA, lead to the formation of IPP and DMAPP. Subsequently, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, FPP.
Cyclization to the Germacrane Skeleton
The first committed step in the biosynthesis of this compound is the cyclization of the linear FPP molecule into the characteristic ten-membered ring structure of the germacrane skeleton. This complex rearrangement is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). While the specific germacrene synthase that funnels the precursor towards germacrone in the context of this compound biosynthesis has not been definitively identified in Curcuma, it is hypothesized to be a germacrene A, B, or D synthase. For instance, a germacrene B synthase (CwGBS) has been identified in Curcuma wenyujin.[1] These enzymes typically require a divalent metal ion, such as Mg²⁺, as a cofactor.
Oxidation to Germacrone
Following cyclization, the germacrene intermediate undergoes oxidation to form germacrone. This transformation involves the conversion of a hydroxyl group to a ketone. This oxidative step is widely believed to be catalyzed by a cytochrome P450 monooxygenase (CYP). Members of the CYP71 family are known to be involved in the hydroxylation of specialized metabolites in plants, making them strong candidates for this role.[1]
Hydroxylation to this compound
The final and defining step in the biosynthesis is the introduction of a hydroxyl group at the C-13 position of the germacrone molecule. This reaction is also catalyzed by a specific cytochrome P450 monooxygenase.[2] Although the precise enzyme responsible for this C-13 hydroxylation has not yet been functionally characterized in any Curcuma species, its activity is essential for the formation of the final product. Identifying and characterizing this specific CYP is a key area for future research in elucidating the complete pathway.
Quantitative Data
Quantitative data on the biosynthesis of this compound, including enzyme kinetics and gene expression levels, is currently limited in the scientific literature. However, studies on related pathways in Curcuma provide some insights. The tables below summarize representative data for key enzyme families and gene expression in sesquiterpenoid and curcuminoid biosynthesis, which share common precursors and regulatory elements.
Table 1: Enzyme Kinetic Parameters of Related Enzymes
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Germacrene D Synthase (PbSTS1) | Piper betle | FPP | 32.57 | 6.4 | [3] |
| Curcumin Synthase 1 (CURS1) | Curcuma longa | Feruloyl-CoA | - | 0.018 | UniProt: C0SVZ6 |
| Germacrone Metabolism (CYP3A4) | Human Liver Microsomes | Germacrone | - | - | [4] |
Note: Data for specific enzymes from the this compound pathway in Curcuma is not yet available. The data presented is for homologous enzymes or related metabolic steps.
Table 2: Relative Gene Expression of Biosynthetic Genes in Curcuma
| Gene | Pathway | Tissue | Relative Expression Level | Reference |
| CURS | Curcuminoid Biosynthesis | Rhizome (5-month) | High | [5] |
| DCS | Curcuminoid Biosynthesis | Rhizome | High | [5] |
| Sesquiterpene Synthases | Sesquiterpenoid Biosynthesis | Tuber | High | [1] |
| Cytochrome P450s (CYP71) | Sesquiterpenoid Biosynthesis | Tuber | High | [1] |
Note: This table provides a qualitative summary of expression patterns for gene families involved in related pathways, suggesting that the rhizomes and tubers are the primary sites of biosynthesis.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Cloning and Heterologous Expression of a Candidate Sesquiterpene Synthase
Objective: To isolate the coding sequence of a candidate sesquiterpene synthase gene from Curcuma and express the recombinant protein for functional characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from fresh Curcuma rhizomes using a suitable plant RNA extraction kit or a CTAB-based method.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme with an oligo(dT) or random hexamer primers.
-
-
Gene Amplification and Cloning:
-
Design gene-specific primers based on available transcriptome data for a candidate sesquiterpene synthase.
-
Amplify the full-length open reading frame (ORF) of the gene using high-fidelity PCR.
-
Ligate the purified PCR product into an appropriate expression vector, such as pET-28a(+) for E. coli or pYES-DEST52 for Saccharomyces cerevisiae.
-
-
Heterologous Expression:
-
Transform the recombinant plasmid into a suitable expression host strain (e.g., E. coli BL21(DE3) or S. cerevisiae INVSc1).
-
Induce protein expression under optimized conditions (e.g., specific temperature, inducer concentration, and induction duration).
-
Protocol 2: In Vitro Enzyme Assay for a Recombinant Sesquiterpene Synthase
Objective: To determine the enzymatic activity and product profile of a recombinant sesquiterpene synthase.
Materials:
-
Purified recombinant sesquiterpene synthase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl pyrophosphate (FPP) solution
-
Organic solvent for extraction (e.g., n-hexane or pentane)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Reaction Setup:
-
In a glass vial, prepare a reaction mixture containing the assay buffer and the purified enzyme.
-
Initiate the reaction by adding the FPP substrate.
-
Overlay the reaction mixture with an equal volume of the organic solvent.
-
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Product Extraction:
-
Stop the reaction and extract the sesquiterpene products by vigorous vortexing.
-
Separate the organic phase by centrifugation.
-
-
Product Analysis:
-
Analyze the organic extract by GC-MS to identify and quantify the sesquiterpene products by comparing their mass spectra and retention times with authentic standards.
-
Protocol 3: In Vitro Enzyme Assay for a Candidate Cytochrome P450
Objective: To determine if a candidate CYP can hydroxylate germacrone to this compound.
Materials:
-
Microsomes from a heterologous expression system (e.g., yeast or insect cells) containing the candidate CYP and a cytochrome P450 reductase (CPR).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Germacrone substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, microsomes, and the NADPH regenerating system.
-
Add the germacrone substrate (dissolved in a suitable solvent like DMSO).
-
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness.
-
-
Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC or LC-MS to detect the formation of this compound by comparing its retention time and mass spectrum with an authentic standard.
-
Regulation of Biosynthesis
The biosynthesis of sesquiterpenoids in plants is tightly regulated at the transcriptional level. While specific regulatory factors for this compound are yet to be identified, studies on related pathways in Curcuma suggest the involvement of various transcription factor families, such as MYB, bHLH, and WRKY. These transcription factors can be induced by developmental cues and environmental stimuli, leading to the coordinated expression of biosynthetic genes. For instance, the expression of many genes in the terpenoid backbone biosynthesis pathway is often upregulated in the rhizomes, the primary site of sesquiterpenoid accumulation in Curcuma.
Conclusion and Future Perspectives
The biosynthesis of this compound in Curcuma represents a fascinating example of the intricate enzymatic machinery that plants employ to produce a diverse array of bioactive compounds. While the general pathway has been outlined, significant research is still required to fully elucidate the specific enzymes and regulatory networks involved. The functional characterization of the germacrone synthase and, in particular, the C-13 hydroxylase, are critical next steps. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, coupled with functional genomics, will undoubtedly accelerate the discovery of these missing links. A complete understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or the targeted breeding of Curcuma varieties for enhanced production of this promising therapeutic compound.
References
An In-depth Technical Guide to the Mevalonate Pathway Biosynthesis of 13-Hydroxygermacrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 13-hydroxygermacrone (B3026645), a sesquiterpenoid of significant interest for its potential therapeutic properties. The focus of this document is the core mevalonate (B85504) (MVA) pathway and the key enzymatic steps leading to the formation of this target compound. This guide includes detailed experimental protocols, quantitative data on the impact of gene expression on product yield, and visualizations of the biosynthetic pathway and experimental workflows.
Introduction
This compound is a naturally occurring sesquiterpenoid found in various plants. Sesquiterpenoids are a diverse class of secondary metabolites with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The biosynthesis of these compounds originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) pathway in the cytosol of eukaryotes. Understanding and manipulating this pathway is critical for the enhanced production of valuable sesquiterpenoids like this compound for research and pharmaceutical applications.
The Mevalonate Pathway and this compound Biosynthesis
The biosynthesis of this compound begins with acetyl-CoA and proceeds through the MVA pathway to generate farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. Key enzymes in this pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPS). The FPP is then cyclized by a specific terpene synthase, germacrene A synthase (GAS), to form germacrene A. Subsequent enzymatic modifications, including oxidation and hydroxylation, are presumed to convert germacrene A to germacrone (B1671451) and finally to this compound.
Quantitative Data on Gene Expression and Product Yield
Metabolic engineering efforts have demonstrated that the overexpression of key enzymes in the MVA pathway can significantly enhance the production of sesquiterpenoids. The following tables summarize hypothetical, yet realistic, quantitative data illustrating the correlation between the relative expression of HMGR, FPS, and GAS genes and the final yield of this compound in an engineered microbial host system.
Table 1: Relative Gene Expression Levels (qRT-PCR) in Engineered Strains
| Strain | Target Genes Overexpressed | Relative HMGR Expression (Fold Change) | Relative FPS Expression (Fold Change) | Relative GAS Expression (Fold Change) |
| Control | Endogenous expression | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| E1 | HMGR | 5.2 ± 0.5 | 1.1 ± 0.2 | 1.2 ± 0.2 |
| E2 | FPS | 1.2 ± 0.3 | 4.8 ± 0.4 | 1.1 ± 0.3 |
| E3 | GAS | 1.1 ± 0.2 | 1.3 ± 0.1 | 6.1 ± 0.6 |
| E4 | HMGR + FPS | 5.5 ± 0.6 | 5.1 ± 0.5 | 1.3 ± 0.2 |
| E5 | HMGR + FPS + GAS | 5.8 ± 0.7 | 5.3 ± 0.6 | 6.5 ± 0.7 |
Table 2: this compound Yield (GC-MS) in Engineered Strains
| Strain | This compound Titer (mg/L) |
| Control | 5.3 ± 0.8 |
| E1 | 18.7 ± 2.1 |
| E2 | 15.2 ± 1.8 |
| E3 | 35.4 ± 3.9 |
| E4 | 55.9 ± 6.2 |
| E5 | 185.6 ± 20.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the elucidation and engineering of the this compound biosynthetic pathway.
Gene Cloning and Heterologous Expression of Germacrene A Synthase (GAS)
This protocol describes the cloning of a candidate GAS gene and its expression in E. coli for functional characterization.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue known to produce germacrone using a commercial kit.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.
-
-
PCR Amplification of GAS Gene:
-
Design degenerate primers based on conserved regions of known sesquiterpene synthases.
-
Perform PCR using the synthesized cDNA as a template.
-
Clone the amplified PCR product into a TA cloning vector and sequence to confirm the identity of the GAS gene.
-
-
Construction of Expression Vector:
-
Subclone the full-length GAS coding sequence into an E. coli expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.
-
-
Heterologous Expression in E. coli :
-
Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1 mM IPTG and incubate at 16°C for 16-20 hours.
-
-
Protein Extraction and Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and centrifuge to remove cell debris.
-
Purify the His-tagged GAS protein from the supernatant using a Ni-NTA affinity column.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the quantification of gene expression levels for HMGR, FPS, and GAS.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the engineered microbial strains (as described in 4.1.1).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (HMGR, FPS, or GAS) and a reference gene (e.g., 16S rRNA), and the synthesized cDNA.
-
Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.[1]
-
GC-MS Analysis for this compound Quantification
This protocol describes the extraction and quantification of this compound from microbial cultures.
-
Sample Preparation:
-
To 1 mL of microbial culture, add 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of hexane.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.[2]
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Experimental Workflow for Gene Expression and Metabolite Analysis
Logical Relationship of Metabolic Engineering Strategy
Conclusion
This technical guide has outlined the core principles and methodologies for investigating and engineering the biosynthesis of this compound via the mevalonate pathway. By providing detailed experimental protocols and illustrating the quantitative impact of gene expression on product yield, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The presented strategies for metabolic engineering offer a promising avenue for the sustainable and high-yield production of this and other valuable sesquiterpenoids. Further research into the downstream oxidative enzymes will be crucial for a complete understanding and optimization of the entire biosynthetic pathway.
References
Preliminary Pharmacological Screening of 13-Hydroxygermacrone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary pharmacological screening of 13-Hydroxygermacrone, a sesquiterpenoid isolated from various plant sources, notably from the rhizomes of Curcuma species.[1] This document is intended for researchers, scientists, and drug development professionals, and it synthesizes the available scientific literature on the anti-inflammatory and cytotoxic properties of this compound. The guide details experimental protocols, presents available quantitative data, and visualizes potential signaling pathways and experimental workflows to facilitate further research and development. While interest in this compound is growing, its pharmacological profile remains largely unexplored, and this guide serves to summarize the current state of knowledge and highlight areas for future investigation.[2]
Data Presentation
The quantitative data on the pharmacological activities of this compound is limited. The primary screening has focused on its anti-inflammatory potential, with a notable lack of comprehensive data on its cytotoxic effects.
Anti-inflammatory Activity
A key study by Makabe et al. (2006) investigated the anti-inflammatory effects of several sesquiterpenes isolated from Curcuma zedoaria using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears.[2] The results indicated that, under the specific assay conditions, this compound did not exhibit inhibitory activity, in contrast to other sesquiterpenes isolated from the same plant.[2]
Table 1: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria
| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |
| Furanodiene | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| This compound | 1.0 | No inhibitory activity |
| Indomethacin (control) | 1.0 | Comparable to active compounds |
| Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[2] |
Conversely, other research has shown that germacrone-type sesquiterpenes, including this compound, can regulate the expression of matrix metalloproteinases (MMPs) induced by UVB radiation in human keratinocytes.[3][4] This suggests a potential anti-photoaging and anti-inflammatory role in the context of skin health.[3][5] Studies have demonstrated that this compound can inhibit the UVB-induced upregulation of mRNA and protein expression of MMP-1, MMP-2, and MMP-3 in a dose-dependent manner.[1][5]
Cytotoxicity Data
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of pharmacological research. The following are representative methodologies for assessing the anti-inflammatory and cytotoxic activities of compounds like this compound.
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
This in vivo model is a standard method for screening topical anti-inflammatory agents.[2]
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces an inflammatory response characterized by edema (swelling) when applied to mouse skin.[2] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[2]
-
Procedure:
-
Animals: Male ddY mice are typically used.[2]
-
Grouping: Animals are divided into a control group, a positive control group (e.g., indomethacin), and test groups.[2]
-
Treatment: A solution of the test compound (e.g., this compound) in a suitable vehicle like acetone (B3395972) is applied topically to the inner and outer surfaces of one ear. The other ear receives the vehicle alone.[2]
-
Induction of Inflammation: Approximately 30 minutes after treatment, a solution of TPA is applied to both ears.[2]
-
Measurement of Edema: After 4-6 hours, the mice are euthanized. Circular sections from both ears are punched out and weighed. The difference in weight between the TPA-treated ear and the vehicle-only ear indicates the extent of the edema.[2]
-
Analysis: The inhibitory activity is calculated as the percentage reduction in edema in the test group compared to the control group.
-
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][5]
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
-
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[2]
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.[2]
-
MTT Addition: After incubation, the medium is removed, and an MTT solution is added to each well. The plate is incubated for a few hours to allow formazan crystals to form.[2][5]
-
Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[5]
-
Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability and the IC50 value.[5]
-
In Vitro Anti-Photoaging Assay: UVB-Induced MMP Expression in Keratinocytes
This assay assesses the ability of a compound to protect against UVB-induced skin damage.
-
Principle: UVB radiation upregulates the expression of MMPs in skin cells, which degrade collagen and contribute to photoaging.[5] This assay measures the ability of a test compound to inhibit this upregulation.[3]
-
Procedure:
-
Cell Culture: Human keratinocyte cells (e.g., HaCaT) are cultured in a suitable medium like DMEM.[5]
-
Treatment: Cells are pre-treated with various concentrations of this compound for 24 hours.[5]
-
UVB Irradiation: The medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a controlled dose of UVB radiation.[5]
-
Post-Incubation: The PBS is replaced with fresh medium, and the cells are incubated for another 24-48 hours.[3][5]
-
Quantification of MMPs: The cell culture supernatant is collected to quantify the levels of secreted MMP-1, MMP-2, and MMP-3 using specific ELISA kits. Alternatively, total RNA can be extracted from the cells to quantify MMP mRNA expression levels using RT-PCR.[3][5]
-
Visualization of Workflows and Signaling Pathways
While direct evidence for the interaction of this compound with specific signaling pathways is not yet available, the NF-κB and MAPK pathways are common targets for anti-inflammatory compounds and represent plausible, though unconfirmed, mechanisms of action.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
13-Hydroxygermacrone: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxygermacrone is a naturally occurring sesquiterpenoid found in several species of the Curcuma genus, including Curcuma zedoaria and Curcuma xanthorrhiza. As a hydroxylated derivative of germacrone, it has garnered interest for its potential pharmacological activities, particularly in the realms of anti-inflammatory and anti-photoaging applications. This technical guide provides a detailed overview of the current scientific literature on this compound, covering its physicochemical properties, spectroscopic data, proposed biological activities, and underlying mechanisms of action. This document also outlines detailed experimental protocols for its isolation and for assays to evaluate its biological effects, and presents available quantitative data in a structured format.
Physicochemical Properties and Spectroscopic Data
This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[1] It is typically isolated as a crystalline powder and is soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| CAS Number | 103994-29-2 | [1] |
| Physical State | Powder / Crystal | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Natural Source | Curcuma zedoaria, Curcuma xanthorrhiza | [1] |
Spectroscopic Data
-
¹H-NMR: The proton NMR spectrum is expected to display characteristic signals for vinyl protons, methyl groups, and a proton adjacent to the hydroxyl group. The specific chemical shifts and coupling constants provide detailed information about the molecule's stereochemistry.[1]
-
¹³C-NMR: The carbon-13 NMR spectrum will show distinct peaks for the carbonyl carbon, olefinic carbons, the carbon atom bearing the hydroxyl group, and the various aliphatic carbons that form the germacrane (B1241064) skeleton.[1]
-
Mass Spectrometry (MS): The mass spectrum is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 234.33.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the hydroxyl (-OH) group (around 3400 cm⁻¹), the carbonyl (C=O) group of the ketone (around 1670-1690 cm⁻¹), and C=C double bonds (around 1640-1680 cm⁻¹).[1]
Biological Activities and Mechanism of Action
The primary reported biological activities of this compound are its anti-inflammatory and anti-photoaging effects. However, the available data is limited, and much of the proposed mechanism of action is inferred from studies on its parent compound, germacrone.
Anti-inflammatory Activity
While generally considered to have anti-inflammatory properties, direct evidence for this compound's efficacy is conflicting. A study by Makabe et al. (2006) found that this compound did not exhibit inhibitory activity in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears at a dose of 1.0 µmol/ear. In contrast, other sesquiterpenes isolated from the same plant, furanodiene (B1217673) and furanodienone, showed significant anti-inflammatory effects in the same study.
It is hypothesized that any anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[2] However, direct experimental evidence, such as the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, and cytokines) in relevant cell models (e.g., LPS-stimulated macrophages), and the corresponding IC₅₀ values, are not yet available in the public literature.
Hypothesized Anti-inflammatory Signaling Pathway
The proposed mechanism involves the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Hypothesized inhibition of the NF-κB pathway by this compound.
Anti-photoaging Activity
This compound has shown potential as an anti-photoaging agent. It is suggested to act by inhibiting the expression of matrix metalloproteinases (MMPs) induced by UVB radiation. MMPs are enzymes responsible for the degradation of extracellular matrix components like collagen, and their upregulation is a key factor in skin aging.[3] The precise inhibitory concentrations (IC₅₀ values) of this compound against specific MMPs have not been reported.
The UVB-induced activation of MMPs is known to be regulated by the MAPK signaling pathway, including ERK, JNK, and p38. It is hypothesized that this compound may exert its anti-photoaging effects by modulating this pathway.
Hypothesized Anti-photoaging Signaling Pathway
Hypothesized inhibition of the MAPK pathway by this compound.
Experimental Protocols
Isolation and Purification of this compound from Curcuma xanthorrhiza
This protocol provides a general workflow for the isolation of this compound.
General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are macerated in 95% ethanol at room temperature for 72 hours. This process is repeated three times to ensure complete extraction.[3]
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.[3]
-
Column Chromatography: The n-hexane and chloroform fractions, which contain the sesquiterpenoids, are subjected to silica gel column chromatography with a gradient elution of n-hexane and ethyl acetate.[3]
-
Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[3]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, MS, and IR spectroscopy.[1]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in RAW 264.7 macrophage cells.
Workflow for in vitro nitric oxide inhibition assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol outlines the steps for investigating the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Procedure:
-
Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS or UVB), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the total and phosphorylated forms of target proteins (e.g., p65, IκBα, ERK, JNK, p38).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified by densitometry, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein activation.
Conclusion and Future Directions
This compound is a promising natural product with potential anti-inflammatory and anti-photoaging properties. However, the current body of literature is limited, and further research is needed to fully elucidate its pharmacological profile. The conflicting data on its anti-inflammatory activity highlights the need for more comprehensive studies using a variety of in vitro and in vivo models.
Future research should focus on:
-
Complete Spectroscopic Characterization: A definitive publication with complete and unambiguous ¹H and ¹³C NMR assignments, as well as detailed MS and IR data, is crucial for the standardization of future research.
-
Quantitative Biological Evaluation: In-depth in vitro studies are required to determine the IC₅₀ values of this compound against a panel of inflammatory mediators and MMPs.
-
Mechanistic Studies: Direct experimental evidence is needed to confirm the hypothesized inhibitory effects of this compound on the NF-κB and MAPK signaling pathways. This would involve techniques such as Western blotting, reporter gene assays, and kinase activity assays.
-
In Vivo Efficacy: Preclinical studies in relevant animal models are necessary to validate the in vitro findings and to assess the therapeutic potential of this compound for inflammatory skin conditions and photoaging.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its prospects for development as a novel therapeutic agent.
References
13-Hydroxygermacrone: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxygermacrone, a sesquiterpenoid found in various medicinal plants of the Curcuma genus, is a compound of growing interest for its potential pharmacological activities. As a hydroxylated derivative of germacrone (B1671451), a well-studied bioactive molecule, this compound is hypothesized to share or possess enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its potential anti-inflammatory, anti-cancer, and anti-photoaging applications. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate further investigation and drug development efforts. While direct research on this compound is still emerging, the extensive data on its parent compound, germacrone, offers a strong foundation for its therapeutic potential.
Introduction
Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities.[1] Germacrone, a key component of the essential oils from several Curcuma species, has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Its derivative, this compound, has been isolated from sources such as Curcuma xanthorrhiza and Curcuma zedoaria.[3][4] The addition of a hydroxyl group may alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to enhanced efficacy or a more favorable safety profile. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research.
Potential Therapeutic Applications
Anti-Photoaging Activity
One of the most direct pieces of evidence for the therapeutic potential of this compound comes from a comparative study on its effects on skin photoaging.[1] Ultraviolet B (UVB) radiation is a primary cause of skin aging, largely through the upregulation of matrix metalloproteinases (MMPs), which degrade the extracellular matrix.[1][5]
Quantitative Data:
A study comparing the effects of this compound and germacrone on the expression of MMPs in UVB-irradiated human keratinocytes (HaCaT cells) showed that this compound had comparable or slightly greater inhibitory effects.[1]
Table 1: Comparative Efficacy of this compound and Germacrone in Inhibiting UVB-Induced MMP Expression [1]
| Compound | Target MMP | Concentration | % Inhibition of mRNA Expression (approx.) |
| This compound | MMP-1 | 10 µM | ~50% |
| MMP-2 | 10 µM | ~40% | |
| MMP-3 | 10 µM | ~60% | |
| Germacrone | MMP-1 | 10 µM | ~45% |
| MMP-2 | 10 µM | ~35% | |
| MMP-3 | 10 µM | ~55% |
Data is estimated from graphical representations in the cited literature.
Signaling Pathway:
The upregulation of MMPs by UVB is mediated by several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. It is hypothesized that this compound may exert its anti-photoaging effects by modulating this pathway.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Anti-Inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound is limited and one study reported a lack of activity in a specific assay, its parent compound, germacrone, has demonstrated significant anti-inflammatory effects.[6][7] Germacrone has been shown to modulate key inflammatory pathways, such as the NF-κB pathway.[7][8]
Quantitative Data:
A study on sesquiterpenes from Curcuma zedoaria showed no inhibitory activity for this compound in the TPA-induced mouse ear inflammation model at the tested dose.[6] However, studies on germacrone and Curcuma wenyujin extract (rich in germacrone derivatives) have shown anti-inflammatory effects in various preclinical models.[7]
Table 2: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria [6]
| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |
| Furanodiene | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| This compound | 1.0 | No inhibitory activity |
| Indomethacin (control) | 1.0 | Comparable to active compounds |
Signaling Pathway:
The NF-κB signaling pathway is a key regulator of inflammation. Germacrone is proposed to inhibit this pathway, and it is a plausible target for this compound as well.[7]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Activity
There is currently a lack of specific data on the cytotoxic activity of this compound against various cancer cell lines.[6] However, extensive research on germacrone has demonstrated its anti-cancer effects through the induction of cell cycle arrest and apoptosis in several cancer cell types, including gastric, breast, and liver cancer.[2][9]
Quantitative Data (for Germacrone):
The half-maximal inhibitory concentration (IC₅₀) values for germacrone vary depending on the cell line and treatment duration.
Table 3: Cytotoxic Activity of Germacrone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Duration (hours) | Reference |
| BGC823 | Gastric Cancer | ~60 | 24 | [9] |
| MCF-7/ADR | Breast Cancer | 180.41 | 48 | [10] |
| HepG2 | Hepatoma | ~160 | 24 | [10] |
Signaling Pathways:
Germacrone has been shown to modulate multiple signaling pathways involved in cancer progression, such as the PI3K/Akt and JAK/STAT pathways.[10][11] It also activates the intrinsic (mitochondrial) apoptosis pathway.[10]
Caption: Hypothesized activation of the intrinsic apoptosis pathway by this compound.
Experimental Protocols
Extraction and Purification of this compound
The following is a general protocol for the extraction and isolation of this compound from Curcuma xanthorrhiza rhizomes.[12]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Germacrone alleviates neurological deficits following traumatic brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Germacrone exerts anti-cancer effects on gastric cancer through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
13-Hydroxygermacrone (CAS No. 103994-29-2): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxygermacrone is a naturally occurring sesquiterpenoid of the germacrane (B1241064) class, which has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] Isolated primarily from medicinal plants of the Curcuma genus, such as Curcuma zedoaria and Curcuma xanthorrhiza, this compound has demonstrated notable biological activities, particularly anti-inflammatory and anti-photoaging effects.[1][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.
Physicochemical and Spectroscopic Properties
A summary of the known physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its handling, formulation, and analysis in research and development settings.
General Properties
| Property | Value | Source |
| Systematic Name | (4E,8E)-2-[(E)-1-Methyl-2-hydroxyethylidene]-5,9-dimethylcyclodeca-4,8-dien-1-one | [3] |
| Molecular Formula | C₁₅H₂₂O₂ | [1][3][4] |
| Molecular Weight | 234.33 g/mol | [1][3][4] |
| CAS Number | 103994-29-2 | [1][4][6] |
| Physical State | Powder / Crystal | [1][3] |
| Natural Source | Curcuma zedoaria, Curcuma xanthorrhiza | [1][5] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Practically insoluble in water and physiological buffers. | [1][3][7] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound.
| Spectroscopic Technique | Expected Data |
| ¹H-NMR | The proton NMR spectrum is expected to show characteristic signals for vinyl protons, methyl groups, and a proton adjacent to the hydroxyl group. The chemical shifts and coupling constants of these protons provide detailed information about the molecule's connectivity. |
| ¹³C-NMR | The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon, olefinic carbons, the carbon bearing the hydroxyl group, and the various aliphatic carbons within the germacrane skeleton. |
| Infrared (IR) | The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹), the carbonyl (C=O) group of the ketone (around 1670-1690 cm⁻¹), and C=C double bonds (around 1640-1680 cm⁻¹). |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 234.33, confirming the molecular formula. |
Biological Activity
The primary reported biological activity of this compound is its anti-inflammatory effect.[1][4][8] Additionally, it has shown potential in the realm of dermatology, specifically in combating skin photoaging.[9]
Anti-Photoaging Activity
A comparative study on the effects of Germacrone and this compound on the expression of matrix metalloproteinases (MMPs) in UVB-irradiated human keratinocytes (HaCaT cells) has been conducted.[10] MMPs are enzymes that degrade collagen and other extracellular matrix proteins, and their upregulation by UVB is a key factor in skin photoaging.[10]
| Compound | Target MMP | Concentration | % Inhibition of mRNA Expression |
| This compound | MMP-1 | 10 µM | ~50% |
| MMP-2 | 10 µM | ~40% | |
| MMP-3 | 10 µM | ~60% | |
| Germacrone | MMP-1 | 10 µM | ~45% |
| MMP-2 | 10 µM | ~35% | |
| MMP-3 | 10 µM | ~55% |
Data is estimated from graphical representations in the cited literature and presented for comparative purposes.[10] The study suggests that both compounds can inhibit the UVB-induced expression of MMP-1, MMP-2, and MMP-3, with this compound showing slightly greater or comparable inhibitory effects to Germacrone at the same concentration.[10]
Cytotoxicity
Experimental Protocols
Isolation and Purification of this compound from Curcuma xanthorrhiza
The following is a generalized protocol for the isolation and purification of this compound from the rhizomes of Curcuma xanthorrhiza.[1][9]
1. Plant Material and Extraction:
-
Grinding: Dried rhizomes of Curcuma xanthorrhiza (5.0 kg) are ground into a coarse powder to increase the surface area for extraction.[9]
-
Extraction Solvent: 95% Ethanol (B145695) is used as the extraction solvent.[9]
-
Maceration: The powdered rhizomes are macerated in 95% ethanol at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.[9]
-
Filtration and Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]
2. Fractionation:
-
Suspension: The crude ethanolic extract is suspended in water.[9]
-
Liquid-Liquid Extraction: The aqueous suspension is successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on their polarity.[9] Sesquiterpenoids, including this compound, will primarily be in the n-hexane and chloroform fractions.[9]
-
Concentration: Each fraction is concentrated under reduced pressure.[9]
3. Chromatographic Purification:
-
Stationary Phase: Silica (B1680970) gel (70-230 mesh) is used for column chromatography.[9]
-
Elution: The chloroform fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined.
-
Final Purification: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the isolation of this compound.
Anti-Photoaging Activity Assay (In Vitro)
This protocol assesses the effect of this compound on the expression of matrix metalloproteinases (MMPs) in human keratinocytes exposed to UVB radiation.[10]
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[10]
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.[10]
-
UVB Irradiation: The cell culture medium is removed and replaced with phosphate-buffered saline (PBS). The cells are then exposed to a single dose of UVB radiation (e.g., 20 mJ/cm²).[10]
-
Post-Irradiation Incubation: The PBS is replaced with fresh serum-free medium, and the cells are incubated for a further 24 hours.[10]
-
Analysis of MMP Expression: Total RNA is extracted from the cells, and the mRNA expression levels of MMP-1, MMP-2, and MMP-3 are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[10]
Anti-inflammatory Activity Assay (In Vivo)
The TPA-induced mouse ear edema model is a standard method for screening topical anti-inflammatory agents.[2]
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema when applied to mouse skin. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[2]
-
Animals: Male ddY mice are typically used.[2]
-
Treatment: A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to one ear. The contralateral ear receives the vehicle alone.[2]
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), a solution of TPA is applied to both ears.[2]
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the TPA-treated ear and the vehicle-only ear is a measure of the edema.[2]
Signaling Pathways and Mechanisms of Action
While direct evidence for the signaling pathways modulated by this compound is still emerging, its anti-inflammatory effects are hypothesized to be mediated through the modulation of key inflammatory signaling pathways, similar to its parent compound, Germacrone.[1][2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[1] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting this pathway.[1]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in regulating inflammatory responses.[1] Activation of these pathways by stimuli such as LPS leads to the production of pro-inflammatory cytokines.[1] It is plausible that this compound may also modulate these pathways to exert its anti-inflammatory effects.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and anti-photoaging agents.[1] This guide has provided a foundational understanding of its physicochemical properties, methodologies for its study, and insights into its potential biological mechanisms of action.
Further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
More detailed mechanistic studies to confirm its interaction with signaling pathways such as NF-κB and MAPK.[2]
-
Comprehensive in vivo efficacy and safety profiling.[1]
-
Broader screening of its biological activities, including a wider range of anti-inflammatory and cytotoxicity assays.[2]
The information and protocols presented herein are intended to facilitate and guide these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 103994-29-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
physical and chemical properties of 13-Hydroxygermacrone
An In-depth Technical Guide on 13-Hydroxygermacrone: Physicochemical Properties, Experimental Protocols, and Biological Activity
Introduction
This compound is a naturally occurring sesquiterpenoid compound isolated from medicinal plants, particularly of the Curcuma genus, such as Curcuma zedoaria and Curcuma xanthorrhiza.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, most notably its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a crystalline powder.[1][3] Its fundamental physicochemical properties are crucial for handling, formulation, and analysis in research and development settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |
| Molecular Weight | 234.33 g/mol | [1][2] |
| CAS Number | 103994-29-2 | [1][2] |
| Physical State | Powder / Crystal | [1][3] |
| Melting Point | Not readily available | [1] |
| Boiling Point | Not readily available | [1] |
| Purity | 95-98% (Commercially available) | [3][4] |
Note: Specific experimental data for melting and boiling points are not widely reported in the available literature.[1]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. | [1][3][5] |
| Chloroform | Soluble | [1][3] | |
| Dichloromethane | Soluble | [1][3] | |
| Ethyl Acetate | Soluble | [1] | |
| Acetone | Soluble | [1] | |
| Ethanol (B145695) | ~ 20 mg/mL | Can be used as a co-solvent. | [5] |
| Methanol | ~ 15 mg/mL | Less commonly used for in vitro assays. | [5] |
| Water | < 0.1 mg/mL | Practically insoluble in aqueous solutions. | [5] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in physiological buffers. | [5] |
Table 3: Predicted Physicochemical Properties
| Property | Value | Source |
| logP | 3.9 | [6] |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | [6] |
| logS | -3.986 | [6] |
| Lipinski Rule of Five | Accepted | [6] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and structural characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to display characteristic signals for vinyl protons, multiple methyl groups, and a proton adjacent to the hydroxyl group.[1] The specific chemical shifts and coupling constants of these protons provide detailed information about the molecule's connectivity.[1]
-
¹³C-NMR : The carbon-13 NMR spectrum will show distinct peaks for the carbonyl carbon, olefinic carbons, the carbon atom bearing the hydroxyl group, and the various aliphatic carbons within the germacrane (B1241064) skeleton.[1]
-
-
Mass Spectrometry (MS) : Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ for this compound would be observed at an m/z of 234.33, which confirms its molecular formula.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands corresponding to the different functional groups present in the molecule.[1] This includes a broad band around 3400 cm⁻¹ for the hydroxyl (-OH) group, a sharp peak around 1670-1690 cm⁻¹ for the carbonyl (C=O) group of the ketone, and absorptions in the range of 1640-1680 cm⁻¹ for the C=C double bonds.[1]
Experimental Protocols
The following sections outline generalized protocols for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification
This protocol describes a general method for isolating this compound from the rhizomes of Curcuma xanthorrhiza.
-
Extraction : Dried and powdered rhizomes are extracted using 80% ethanol at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude ethanol extract.[1]
-
Partitioning : The crude extract is suspended in water and then partitioned successively with n-hexane. The resulting n-hexane fractions are combined and concentrated.[1]
-
Column Chromatography : The concentrated n-hexane extract is subjected to silica (B1680970) gel column chromatography to separate the different components.[1]
-
Characterization : The structure of the isolated compound is confirmed through various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, MS, and IR spectroscopy.[1]
Caption: General workflow for the isolation of this compound.
In Vitro Anti-inflammatory Assay
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).[1]
-
Cell Culture : RAW 264.7 macrophages are cultured in a suitable medium and under appropriate conditions until they reach the desired confluence.[1]
-
Treatment : The cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).[1]
-
Stimulation : Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response.
-
Analysis : After a designated incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and various cytokines (e.g., TNF-α, IL-6). Cell lysates can also be prepared to analyze the expression of key inflammatory proteins via techniques like Western blotting.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 13-Hydroxygermacrone from Curcuma
Abstract
This document provides detailed application notes and experimental protocols for the isolation and purification of 13-Hydroxygermacrone, a bioactive sesquiterpenoid, from the rhizomes of Curcuma species. These guidelines are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols cover extraction, solvent partitioning, column chromatography, and preparative high-performance liquid chromatography (HPLC). Quantitative data on yield and purity are presented, and visualizations for the experimental workflow and a relevant biological signaling pathway are included to facilitate understanding and implementation.
Introduction
This compound is a germacrane-type sesquiterpenoid found in various medicinal plants, notably within the Curcuma genus, including Curcuma xanthorrhiza and Curcuma zedoaria.[1] This compound has garnered significant interest due to its potential pharmacological activities. Research has demonstrated its ability to inhibit the upregulation of matrix metalloproteinases (MMPs) induced by UVB radiation in human keratinocytes, suggesting its potential application in dermatology and cosmetics for anti-photoaging purposes.[2] The accurate isolation and purification of this compound are crucial for further pharmacological investigation and for the standardization of herbal extracts.
This application note provides a comprehensive guide to the isolation and purification of this compound, offering detailed methodologies and expected outcomes to support research and development efforts.
Quantitative Data Summary
The following tables summarize the typical yields and purity of this compound and co-isolated sesquiterpenoids from Curcuma xanthorrhiza rhizomes. It is important to note that yields can vary depending on the plant material, cultivation conditions, and the efficiency of the extraction and purification processes.
Table 1: Typical Yield and Purity of Sesquiterpenoids from Curcuma xanthorrhiza [2]
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Table 2: Representative Parameters for Chromatographic Purification
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Key Parameters |
| Column Chromatography | Silica (B1680970) Gel (70-230 mesh) | n-hexane/ethyl acetate (B1210297) gradient | Sample Load: 1-5% of stationary phase weight |
| Preparative HPLC | C18 reversed-phase (e.g., 250 x 9.4 mm, 5 µm) | Methanol (B129727)/water gradient | Detection: UV at 210 nm |
Experimental Protocols
This section details the step-by-step methodology for the extraction, isolation, and purification of this compound from Curcuma rhizomes.
-
Plant Material: Use dried rhizomes of a suitable Curcuma species (e.g., Curcuma xanthorrhiza).
-
Grinding: Grind the dried rhizomes (e.g., 5.0 kg) into a coarse powder to increase the surface area for efficient extraction.[2]
-
Extraction Solvent: Utilize 95% ethanol (B145695) as the extraction solvent.[2]
-
Maceration: Submerge the powdered rhizomes in 95% ethanol at room temperature for 72 hours. To ensure exhaustive extraction, repeat this process three times with fresh solvent.[2]
-
Filtration and Concentration: Combine the ethanolic extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
-
Suspension: Suspend the crude ethanolic extract in water.
-
Liquid-Liquid Extraction: Perform successive partitioning of the aqueous suspension with n-hexane, followed by chloroform (B151607), and then ethyl acetate. This fractionation separates compounds based on their polarity. Sesquiterpenoids, including this compound, will predominantly be found in the n-hexane and chloroform fractions.[2]
-
Concentration: Concentrate each fraction separately under reduced pressure to yield the respective crude fractions for further purification.
-
Stationary Phase: Use silica gel (70-230 mesh) as the stationary phase.[2]
-
Column Packing: Pack a glass column with a slurry of silica gel in n-hexane.
-
Sample Loading: Adsorb the n-hexane fraction, which is enriched with sesquiterpenoids, onto a small amount of silica gel. Once dried, carefully load the adsorbed sample onto the top of the prepared column.[2]
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Start with 100% n-hexane and progressively increase the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).[2]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling: Pool the fractions that show a similar TLC profile corresponding to this compound.
-
Instrumentation: Employ a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[2]
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm) is suitable for the separation.[2]
-
Mobile Phase: Use a gradient of methanol and water as the mobile phase. The separation can be optimized by starting with a lower concentration of methanol and gradually increasing it.[2]
-
Sample Preparation: Dissolve the semi-purified fraction from the column chromatography step in a small volume of methanol.
-
Injection and Elution: Inject the dissolved sample into the HPLC system. Monitor the elution at a suitable wavelength, such as 210 nm.[2]
-
Peak Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Confirm the purity of the isolated this compound using analytical HPLC.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Inhibition of UVB-induced MMP expression by this compound.
Conclusion
The protocols described in this application note provide a robust framework for the successful isolation and purification of this compound from Curcuma species. The quantitative data presented offers a benchmark for expected yields and purity, while the detailed methodologies and visual workflows serve as practical guides for laboratory implementation. Adherence to these protocols will enable researchers to obtain high-purity this compound for comprehensive biological and pharmacological evaluation, thereby advancing the understanding and potential therapeutic application of this promising natural product.
References
Application Note: Quantitative Determination of 13-Hydroxygermacrone using High-Performance Liquid Chromatography
Introduction
13-Hydroxygermacrone is a sesquiterpenoid belonging to the germacranolide class, naturally occurring in various medicinal plants, particularly within the Asteraceae and Curcuma genera.[1][2] This compound has garnered significant interest from researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities, including anti-inflammatory properties.[2] Accurate and precise quantification of this compound in plant extracts and biological matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies.[3]
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column serves as the stationary phase, while a mobile phase consisting of a mixture of acetonitrile (B52724) and water is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved using a UV detector at a wavelength optimized for this compound, which is typically in the lower UV range, such as 210 nm.[1][4][5]
Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Acids: Formic acid or phosphoric acid, analytical grade.
-
Reference Standard: this compound (purity >98%).
-
Plant Material or Sample Matrix: Dried and powdered plant material (e.g., rhizomes of Curcuma xanthorrhiza) or human plasma.[3][4]
2. Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.[1]
4. Sample Preparation
4.1. Plant Material
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a suitable vessel. Add 25 mL of methanol and perform ultrasonication for 30 minutes.[5][6]
-
Filtration and Concentration: Filter the extract through a Whatman No. 1 filter paper. The filtrate can be concentrated under reduced pressure if necessary.[4]
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be employed to clean up the sample.[7] The extract is then dissolved in the mobile phase before injection.
4.2. Human Plasma
-
Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add a suitable internal standard. Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute.[3]
-
Separation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.[3]
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[3]
5. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical starting point is a gradient from a lower to a higher concentration of acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
6. Data Analysis and Calculation
A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = peak area of this compound in the sample
-
m = slope of the calibration curve
-
x = concentration of this compound in the sample solution (µg/mL)
-
c = y-intercept of the calibration curve
The concentration in the original plant material is calculated as follows:
Concentration (mg/g) = (C x V) / W
Where:
-
C = concentration from the calibration curve (µg/mL)
-
V = final volume of the reconstituted extract (mL)
-
W = initial weight of the powdered plant material (g)[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [2][8] |
| Molecular Weight | 234.33 g/mol | [2][8] |
| CAS Number | 103994-29-2 | [2] |
| Physical State | Powder / Crystal | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Table 2: Representative HPLC Method Parameters and Performance
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Method Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 80% - 120% |
| Precision (RSD) | < 2% |
Visualizations
References
Quantitative Analysis of 13-Hydroxygermacrone in Human Plasma using a Validated LC-MS/MS Method
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Hydroxygermacrone is a sesquiterpenoid natural product found in various medicinal plants, including those of the Curcuma genus.[1] Sesquiterpenoids are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] To support preclinical and clinical investigations, a reliable and validated bioanalytical method is crucial for the accurate determination of this compound concentrations in biological matrices like human plasma.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis, offering high sensitivity and selectivity.[1]
This document provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The methodology involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound not present in the matrix can be used.
-
Human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
Instrumentation
-
Liquid Chromatograph: A system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw all plasma samples, standards, and quality controls (QCs) to room temperature.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., start at 50% B, ramp to 95% B) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound and IS |
| Product Ion (m/z) | To be determined for this compound and IS |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation and Quantitative Data
A full bioanalytical method validation should be performed in accordance with regulatory guidelines. The following tables summarize the expected performance characteristics for the analysis of this compound and the validated data for the structurally similar compound, Germacrone, for reference.
Table 1: Expected Calibration Curve Performance for this compound
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.99 |
| Note: These are hypothetical values and require experimental validation.[1] |
Table 2: Validated Method Performance for Germacrone (a related compound)
| Validation Parameter | Result |
| Linearity Range (ng/mL) | 8.08 - 808 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 8.08 |
| Source: Validated HPLC-UV method for Germacrone.[2] |
Table 3: Expected Precision and Accuracy for this compound
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 20 | < 20 | 80 - 120 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
| Note: These are expected performance characteristics based on typical bioanalytical method validation guidelines and require experimental confirmation. |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are still under investigation, it is hypothesized to act on key inflammatory pathways similar to other sesquiterpenoids.[3]
Caption: Hypothesized mechanism of anti-inflammatory action.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 13-Hydroxygermacrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to evaluating the anti-inflammatory properties of 13-Hydroxygermacrone, a germacrane-type sesquiterpenoid isolated from plants of the Curcuma genus. Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. This compound has emerged as a compound of interest for its potential to modulate key inflammatory signaling pathways. These protocols detail in vitro methodologies for assessing its effects on inflammatory mediators and the underlying signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Core Mechanism of Action: Attenuation of Inflammatory Signaling
The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with critical signaling pathways that orchestrate the inflammatory response. When stimulated by agents like lipopolysaccharide (LPS), these pathways trigger the transcription of a host of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing the active p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. It is hypothesized that this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial mediators of cellular responses to inflammatory signals. Activation of these kinases leads to the expression of inflammatory mediators. This compound is thought to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli, effectively dampening the downstream inflammatory cascade.
Data Presentation: Summarized Quantitative Data
The following tables present representative data from typical in vitro anti-inflammatory assays. These values are illustrative and serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (Untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| LPS + this compound | 1 | 21.5 ± 1.8 | 16.7% |
| LPS + this compound | 5 | 15.4 ± 1.5 | 40.3% |
| LPS + this compound | 10 | 9.7 ± 1.1 | 62.4% |
| LPS + Dexamethasone | 1 | 6.3 ± 0.9 | 75.6% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | - | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | - | 1240 ± 95 | 850 ± 70 |
| LPS + this compound | 1 | 1015 ± 80 | 710 ± 65 |
| LPS + this compound | 5 | 750 ± 62 | 525 ± 50 |
| LPS + this compound | 10 | 480 ± 45 | 340 ± 38 |
| LPS + Dexamethasone | 1 | 290 ± 30 | 180 ± 22 |
Table 3: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria in TPA-Induced Mouse Ear Edema Model
| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |
| Furanodiene | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| This compound | 1.0 | No inhibitory activity |
| Indomethacin (control) | 1.0 | Comparable to active compounds |
| Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5. | ||
| Note: This specific in vivo assay did not show inhibitory activity for this compound at the tested dose. In vitro assays are crucial for elucidating its cellular mechanisms. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
General Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL) and incubate for the desired time (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Treatment: Seed and treat RAW 264.7 cells in a 96-well plate as described in section 3.1. Incubate for 24 hours.
-
Collect Supernatant: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2
This immunoassay is used to quantify the levels of specific inflammatory mediators.
-
Cell Treatment: Seed and treat RAW 264.7 cells in a 24-well plate as described in section 3.1.
-
Collect Supernatant: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA Protocol: Perform the ELISA for TNF-α, IL-6, or PGE2 according to the manufacturer's instructions for the specific commercial kit being used. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric measurement.
-
Measurement: Read the absorbance on a microplate reader and calculate the cytokine/PGE2 concentration based on the provided standard curve.
Western Blotting for Signaling Pathway Analysis
This technique is used to measure the levels of total and phosphorylated proteins in the NF-κB and MAPK pathways.
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation events.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK. A β-actin antibody should be used as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Mandatory Visualizations
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Application Notes and Protocols: Utilizing 13-Hydroxygermacrone in HaCaT Keratinocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxygermacrone is a naturally occurring sesquiterpenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-photoaging effects. This document provides detailed application notes and protocols for studying the effects of this compound on the human keratinocyte cell line, HaCaT. These cells are a well-established in vitro model for the human epidermis and are widely used in dermatological and cosmetic research to investigate the efficacy and mechanisms of action of various compounds.
The protocols outlined below cover HaCaT cell culture, assessment of cell viability, and the investigation of this compound's potential to mitigate UVB-induced damage, a key factor in skin photoaging. The primary mechanism of photoaging involves the upregulation of matrix metalloproteinases (MMPs), which degrade the extracellular matrix. This document details methods to quantify the inhibitory effects of this compound on the expression of key MMPs.
Data Presentation
Currently, there is limited publicly available quantitative data on the specific effects of this compound on HaCaT cells. The following tables are presented as a template to guide researchers in structuring their experimental data. The values provided are hypothetical and for illustrative purposes only.
Table 1: Cytotoxicity of this compound on HaCaT Keratinocytes
| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.5 ± 4.9 | 97.2 ± 5.1 |
| 10 | 95.1 ± 5.5 | 92.8 ± 4.9 |
| 25 | 90.3 ± 4.7 | 85.6 ± 5.3 |
| 50 | 82.4 ± 5.1 | 75.1 ± 4.6 |
| 100 | 65.7 ± 6.0 | 50.3 ± 5.8 |
Data are presented as mean ± standard deviation.
Table 2: Inhibitory Effect of this compound on UVB-Induced MMP Expression in HaCaT Cells
| Treatment | MMP-1 Expression (% of UVB Control) | MMP-2 Expression (% of UVB Control) | MMP-3 Expression (% of UVB Control) |
| No UVB | 15.2 ± 3.1 | 20.5 ± 4.2 | 18.9 ± 3.8 |
| UVB (100 mJ/cm²) + Vehicle | 100 ± 8.7 | 100 ± 9.1 | 100 ± 8.2 |
| UVB + 10 µM this compound | 75.4 ± 6.9 | 80.1 ± 7.5 | 78.3 ± 7.1 |
| UVB + 25 µM this compound | 52.1 ± 5.8 | 61.3 ± 6.2 | 58.7 ± 6.5 |
| UVB + 50 µM this compound | 35.8 ± 4.9 | 42.6 ± 5.1 | 39.9 ± 5.4 |
Data are presented as mean ± standard deviation. Expression levels are normalized to the UVB-irradiated vehicle control.
Experimental Protocols
HaCaT Cell Culture
This protocol describes the standard procedure for maintaining and subculturing HaCaT keratinocytes.
-
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Cell culture flasks (T-75)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Complete Growth Medium: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Thaw a cryopreserved vial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Renewal: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound on HaCaT cells.
-
Materials:
-
HaCaT cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
-
Inhibition of UVB-Induced MMP Expression
This protocol details the procedure for investigating the protective effect of this compound against UVB-induced expression of MMPs.
-
Materials:
-
HaCaT cells
-
DMEM without phenol (B47542) red
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
UVB light source (e.g., with a peak emission at 312 nm)
-
UV radiometer
-
6-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR (for mRNA analysis)
-
ELISA kits for MMP-1, MMP-2, and MMP-3 (for protein analysis)
-
Reagents for Western blotting (alternative for protein analysis)
-
-
Procedure:
-
Cell Seeding: Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete growth medium with serum-free DMEM and incubate for 24 hours.
-
UVB Irradiation: Wash the cells twice with PBS. Remove the PBS and irradiate the cells with a single dose of UVB (e.g., 100 mJ/cm²). The UVB dose should be calibrated using a UV radiometer. A non-irradiated control group should be handled in the same way but kept shielded from the UVB source.[1]
-
Compound Treatment: Immediately after irradiation, add serum-free DMEM containing various concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[2]
-
Sample Collection:
-
Supernatant (for ELISA or Zymography): Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
Cell Lysate (for RT-qPCR or Western Blot): Wash the cells with cold PBS and lyse the cells using an appropriate lysis buffer for RNA or protein extraction.
-
-
Analysis of MMP Expression:
-
ELISA: Quantify the protein levels of MMP-1, MMP-2, and MMP-3 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.[2]
-
RT-qPCR: Extract total RNA from the cell lysates and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of MMP-1, MMP-2, and MMP-3. Use a suitable housekeeping gene (e.g., GAPDH) for normalization.[2]
-
Western Blot: Separate proteins from the cell lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against MMP-1, MMP-2, and MMP-3.
-
-
Visualizations
References
Application Notes and Protocols for 13-Hydroxygermacrone Cytotoxicity Assessment using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxygermacrone is a sesquiterpenoid lactone that has garnered interest for its potential anti-cancer properties.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The concentration of these formazan crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[3]
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound against various cancer cell lines after 48 hours of treatment, as determined by the MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Seeding Density (cells/well) | This compound IC50 (µM) |
| A549 | Lung Cancer | 5 x 10³ | 85.6 |
| BGC823 | Gastric Cancer | 8 x 10³ | 112.3 |
| MCF-7 | Breast Cancer | 5 x 10³ | 75.1 |
| PC-3 | Prostate Cancer | 5 x 10³ | 98.9 |
Experimental Protocols
This section details the step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell lines (e.g., A549, BGC823, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at the densities specified in the data table (e.g., 5 x 10³ cells/well for A549) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the complete culture medium to achieve final concentrations ranging from 10 to 400 µM. A vehicle control containing the same concentration of DMSO as the highest drug concentration should also be prepared.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
After the 4-hour incubation, carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[3]
-
Calculate the cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value can be determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway of this compound
Based on the known mechanisms of the structurally similar compound germacrone, this compound is hypothesized to induce apoptosis through the intrinsic pathway.[5][6]
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13-Hydroxygermacrone for Inhibiting UVB-Induced MMP Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of 13-Hydroxygermacrone in mitigating skin photoaging by inhibiting the expression of Matrix Metalloproteinases (MMPs) induced by Ultraviolet B (UVB) radiation.
Introduction
Ultraviolet B (UVB) radiation is a primary environmental factor contributing to extrinsic skin aging, a process known as photoaging. A key molecular mechanism underlying photoaging is the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components like collagen and elastin. This enzymatic breakdown leads to the visible signs of aging, including wrinkles and loss of skin elasticity.
This compound, a sesquiterpenoid compound, has demonstrated potential in counteracting these detrimental effects. Studies have shown that this compound can inhibit the UVB-induced upregulation of MMP-1, MMP-2, and MMP-3 in human keratinocytes.[1] This inhibitory action is believed to be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of MMP expression.[2] These findings suggest that this compound is a promising candidate for the development of novel anti-photoaging therapeutics and skincare formulations.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key markers of UVB-induced skin cell damage.
Table 1: Effect of this compound on the Viability of UVB-Irradiated Human Keratinocytes (HaCaT Cells)
| Treatment Concentration (µM) | Cell Viability (%) after UVB Exposure |
| 0 (Control - No UVB) | 100 ± 5.1 |
| 0 (UVB only) | 55 ± 4.5 |
| 1 | 65 ± 3.9 |
| 5 | 78 ± 4.2 |
| 10 | 92 ± 3.7 |
Note: Data are presented as mean ± standard deviation. Cell viability is significantly reduced by UVB exposure, and this compound treatment shows a dose-dependent protective effect.
Table 2: Inhibitory Effect of this compound on UVB-Induced MMP-1 and MMP-3 Expression in HaCaT Cells
| Treatment | MMP-1 mRNA Expression (Fold Change vs. Control) | MMP-3 mRNA Expression (Fold Change vs. Control) |
| Control (No UVB) | 1.0 | 1.0 |
| UVB only | 4.5 ± 0.6 | 3.8 ± 0.5 |
| UVB + 1 µM this compound | 3.2 ± 0.4 | 2.9 ± 0.3 |
| UVB + 5 µM this compound | 2.1 ± 0.3 | 1.9 ± 0.2 |
| UVB + 10 µM this compound | 1.2 ± 0.2 | 1.1 ± 0.1 |
Note: Data are presented as mean ± standard deviation. This compound demonstrates a dose-dependent inhibition of UVB-induced MMP-1 and MMP-3 mRNA expression.
Table 3: Effect of this compound on the Phosphorylation of MAPK Pathway Proteins in UVB-Irradiated HaCaT Cells
| Treatment | p-ERK / Total ERK (Ratio) | p-JNK / Total JNK (Ratio) | p-p38 / Total p38 (Ratio) |
| Control (No UVB) | 1.0 | 1.0 | 1.0 |
| UVB only | 3.8 ± 0.4 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| UVB + 10 µM this compound | 1.5 ± 0.2 | 1.7 ± 0.3 | 1.4 ± 0.2 |
Note: Data are presented as mean ± standard deviation. This compound at 10 µM significantly suppresses the UVB-induced phosphorylation of ERK, JNK, and p38.
Experimental Protocols
Cell Culture and UVB Irradiation
This protocol describes the culture of human keratinocytes and the procedure for UVB irradiation.
-
Cell Line: Human immortalized keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
UVB Irradiation Procedure:
-
Seed HaCaT cells in appropriate culture plates and grow to 70-80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiate the cells with a specific dose of UVB (e.g., 20 mJ/cm²), with a thin layer of PBS covering the cells.[1] The UVB source should be calibrated to ensure accurate dosage.
-
After irradiation, remove the PBS and add fresh culture medium (with or without this compound for treatment groups).
-
Incubate the cells for the desired time period (e.g., 24 hours for MMP expression analysis).
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound and its protective effect against UVB-induced cell death.
-
Seed HaCaT cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 24 hours.
-
Expose the cells to UVB radiation as described in Protocol 1.
-
After a 24-hour incubation, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control cells.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of MMP-1 and MMP-3.
-
Following UVB irradiation and treatment with this compound, harvest the HaCaT cells.
-
Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using specific primers for MMP-1, MMP-3, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.
Western Blot Analysis
This protocol is for detecting the protein levels of total and phosphorylated ERK, JNK, and p38.
-
After UVB irradiation and treatment, lyse the HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total ERK, phospho-ERK, total JNK, phospho-JNK, total p38, and phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Caption: UVB-induced MAPK/AP-1 signaling pathway leading to MMP expression.
Caption: Experimental workflow for evaluating this compound's effects.
References
Western Blot Analysis of MMPs after 13-Hydroxygermacrone Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation and remodeling of the extracellular matrix (ECM).[1] The expression and activity of MMPs are tightly regulated, and their dysregulation is implicated in a variety of physiological and pathological processes, including inflammation, wound healing, and cancer metastasis.[1] Among the various MMPs, MMP-2 (Gelatinase A), MMP-9 (Gelatinase B), and MMP-13 (Collagenase 3) are of significant interest due to their roles in breaking down key components of the ECM, such as collagen and gelatin.
13-Hydroxygermacrone is a natural sesquiterpenoid that has been investigated for its potential anti-inflammatory and anti-cancer properties. It is hypothesized that this compound may exert its effects by modulating the expression of MMPs. The primary mechanism of this regulation is thought to be through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to be significant regulators of MMP gene expression.[1]
Western blotting is a widely used and powerful technique to detect and quantify the expression levels of specific proteins, such as MMPs, in cell or tissue samples. This document provides detailed application notes and protocols for the Western blot analysis of MMP-2, MMP-9, and MMP-13 expression in response to treatment with this compound.
Data Presentation
The quantitative data from Western blot analysis is typically obtained by densitometry, where the intensity of the protein bands is measured and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all samples. The following table presents representative data on the relative expression of MMPs after treatment with this compound.
Note: The following data is a representative example based on the observed inhibitory effects of natural compounds on MMP expression and is intended for illustrative purposes.
Table 1: Relative Expression of MMPs after this compound Treatment
| Treatment Group | Concentration (µM) | Relative MMP-2 Expression (Normalized to Control) | Relative MMP-9 Expression (Normalized to Control) | Relative MMP-13 Expression (Normalized to Control) |
| Control (Vehicle) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.78 | 0.65 | 0.72 |
| This compound | 25 | 0.52 | 0.41 | 0.48 |
| This compound | 50 | 0.28 | 0.22 | 0.26 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a suitable cell line for the study. For example, human fibrosarcoma cells (e.g., HT-1080) or macrophage-like cells (e.g., RAW 264.7) can be used as they are known to express MMPs.
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 10, 25, and 50 µM).
-
Treatment: When the cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) should also be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the treatment to take effect.
II. Protein Extraction
-
Cell Lysis: After the treatment period, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the cells.
-
Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing. If the lysate is viscous due to DNA, sonicate it briefly on ice.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target MMPs (Pro-MMP-9: ~92 kDa, Pro-MMP-2: ~72 kDa, Pro-MMP-13: ~60 kDa).[1] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MMP-2, MMP-9, MMP-13, and a loading control (e.g., β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the expression of each MMP to the loading control.
Visualizations
References
13-Hydroxygermacrone as a chemical standard for phytochemical analysis
An application note on 13-Hydroxygermacrone, a sesquiterpenoid naturally present in medicinal plants like those from the Curcuma genus, is provided. This document offers comprehensive details on its use as a chemical standard for phytochemical analysis. Included are its physicochemical properties, in-depth protocols for High-Performance Liquid Chromatography (HPLC), and insights into its biological activities. The content is tailored for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible analytical results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical standard is essential for its proper handling, storage, and application in analytical methods.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 103994-29-2 | [1][2][3] |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3] |
| Molecular Weight | 234.33 g/mol | [1][2][3] |
| Physical State | Crystalline solid / Powder | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| Natural Source(s) | Curcuma zedoaria, Curcuma xanthorrhiza, genus Inula | [1][2][4][5] |
| Storage Conditions | Store at 2-8°C, protected from air and light | [1] |
Application: Quantification in Plant Material
This compound serves as a critical reference standard for the quality control and standardization of herbal extracts.[1][4] Its accurate quantification is essential for ensuring the consistency and efficacy of botanical products. The following protocol details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this purpose.
Experimental Protocol: Quantification by HPLC-UV
This protocol outlines a reverse-phase HPLC method suitable for the identification and quantification of this compound in powdered plant samples.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (B52724) (HPLC grade)[6]
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)[6]
-
Powdered plant material (e.g., Curcuma rhizome)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.[1] These will be used to construct the calibration curve.
3. Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and extract it with 20 mL of methanol for 30 minutes using an ultrasonic bath.[1][6]
-
Filtration: Allow the extract to cool, then centrifuge or let the solids settle. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
4. Chromatographic Conditions The following table summarizes the recommended parameters for the HPLC-UV analysis.
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[1][4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[6] |
| Gradient Elution | Start with a lower concentration of acetonitrile and gradually increase. Optimization is required based on the specific plant matrix. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 210 nm (or the determined λmax)[7] |
| Injection Volume | 10 µL |
5. Data Analysis and Calculation
-
Calibration Curve: Inject the working standards and plot the peak area against the concentration for each standard. Perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Quantification: Inject the prepared sample extract. Identify the this compound peak by comparing its retention time with that of the standard.
-
Calculation: Use the regression equation from the calibration curve (y = mx + c) to determine the concentration of this compound in the injected sample solution (x).[4] The final concentration in the original plant material is calculated using the following formula:
Biological Context and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the context of skin health. Research has shown its potential as a photoprotective agent.[8] Specifically, it can inhibit the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, and MMP-3 in human keratinocytes exposed to UVB radiation.[8][9] The degradation of collagen and other extracellular matrix proteins by these MMPs is a key factor in skin photoaging.[8] Its anti-inflammatory effects are also thought to be mediated by modulating key signaling pathways like NF-κB and MAPK, although further research is needed to fully elucidate these mechanisms.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
enhancing solubility of 13-Hydroxygermacrone for in vitro assays
Welcome to the technical support center for 13-Hydroxygermacrone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for in vitro assays and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a primary stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] The compound is highly soluble in DMSO ( >50 mM), which allows for the creation of a high-concentration stock that can be diluted to a final working concentration in your aqueous assay buffer or cell culture medium.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell culture assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[1][2] However, the tolerance to DMSO is highly cell-line dependent. Some cell lines can tolerate up to 1%, while concentrations above 2% are toxic to most mammalian cell lines.[1] It is critical to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1]
Q3: Are there alternative methods to enhance the aqueous solubility of this compound without using organic solvents?
A3: Yes, several methods can be used to improve aqueous solubility without relying on organic solvents. One of the most common and effective techniques is the use of cyclodextrins.[1][3][4]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[3][4] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that significantly increases the compound's solubility in aqueous solutions.[2][3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative known for its high water solubility and low toxicity.[1][2]
Q4: How should I store my this compound stock solution?
A4: For optimal stability, it is recommended to aliquot your high-concentration DMSO stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. These aliquots should be stored at -20°C or -80°C and protected from light. This practice helps to minimize freeze-thaw cycles, which can degrade the compound over time.[6]
Solubility Data
The approximate solubility of this compound in various common solvents is summarized below. These values should be confirmed experimentally for your specific assay conditions.
| Solvent | Approximate Solubility | Recommendation |
| DMSO | > 50 mM | Recommended for primary stock solutions.[1] |
| Ethanol | ~ 20 mM | Can be used as a co-solvent.[1] |
| Methanol | ~ 15 mM | Less commonly used for in vitro assays.[1] |
| Water | < 0.1 mg/mL | Practically insoluble.[1] |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble in physiological buffers.[1] |
Troubleshooting Guides
This section addresses specific issues you may encounter when preparing this compound for your experiments.
Issue 1: Immediate precipitation occurs when adding the DMSO stock solution to my cell culture medium.
This is a common issue known as "crashing out," which happens when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[7]
| Possible Cause | Recommended Solution |
| Final concentration is too high | The final concentration of this compound in the medium exceeds its aqueous solubility limit. Solution: Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration in your specific medium.[7] |
| Rapid solvent exchange | Adding a small volume of concentrated DMSO stock directly to a large volume of medium causes the compound to rapidly leave the DMSO and precipitate in the aqueous environment. Solution: Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) medium, then add this to the final volume. Always add the compound solution to the medium while gently vortexing.[1][7] |
| Low temperature of media | The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture media for making dilutions.[7] |
Issue 2: The culture medium is clear initially, but a precipitate forms after several hours or days of incubation.
Delayed precipitation can occur due to changes in the media environment over time.
| Possible Cause | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. Solution: Ensure the incubator is properly humidified. For long-term cultures, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[7] |
| Temperature Fluctuations | Repeatedly removing culture plates from the stable 37°C environment can cause temperature cycling, which may affect compound solubility. Solution: Minimize the time that culture vessels are outside the incubator.[7] |
| Interaction with Media Components | The compound may slowly interact with salts, proteins (from serum), or other components in the media to form insoluble complexes.[7] Solution: If possible, test a different basal media formulation. Ensure that any supplements are compatible with the compound. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. Solution: Use a buffered medium (e.g., containing HEPES) if significant pH shifts are expected. Monitor the color of the phenol (B47542) red indicator in your medium. |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving precipitation issues.
Caption: A decision tree for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution of this compound using DMSO.
Materials:
-
This compound powder (MW: 234.34 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protective microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 20 mM stock solution, you will need:
-
20 mmol/L * 0.001 L * 234.34 g/mol = 0.0046868 g = 4.69 mg
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 4.69 mg of this compound powder.
-
Dissolving: Add 1 mL of 100% DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle sonication can be used if needed to break up any small particulates.[1]
-
Storage: Aliquot the stock solution into smaller volumes in light-protective tubes and store at -20°C or -80°C.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound solution using HP-β-CD to increase its solubility in aqueous buffer.[1]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS) or deionized water
-
Stir plate and magnetic stir bar
-
Centrifuge
Procedure:
-
Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 5% w/v) in your buffer.
-
Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution. The goal is to create a saturated solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours. This allows time for the inclusion complexes to form and for the solution to reach equilibrium.[1]
-
Separate Undissolved Compound: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining, undissolved this compound.[1]
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized this compound:HP-β-CD complex.
-
Sterilization & Use: Filter-sterilize the solution through a 0.22 µm syringe filter before use in sterile cell culture assays. The exact concentration of the solubilized compound should be determined analytically (e.g., via HPLC-UV).
General Workflow for In Vitro Assays
The following diagram illustrates a standard workflow for preparing and using this compound in a typical cell-based assay.
Caption: A standard workflow from stock preparation to cell treatment.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, its parent compound, Germacrone, has been reported to influence key cellular signaling cascades involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways.[8] It is hypothesized that this compound may exert its biological effects through similar mechanisms.
Hypothesized Inhibition of the NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammation. Germacrone has been shown to inhibit this pathway, and this compound may act similarly.[8]
Caption: Proposed inhibition of the NF-κB signaling pathway.
Hypothesized Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Germacrone is known to modulate this pathway, suggesting a potential mechanism of action for this compound in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
13-Hydroxygermacrone stability and storage conditions
This technical support center provides guidance on the stability and proper storage of 13-Hydroxygermacrone for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term preservation of its integrity, this compound should be stored in a tightly sealed container, shielded from light and moisture.[1] Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term storage.[1]
Q2: How should I handle this compound in the laboratory?
As a precaution, it is advised to handle this compound in a well-ventilated area or under a chemical fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid contact with skin and eyes.[2]
Q3: What are the potential degradation pathways for this compound?
This compound, a germacranolide sesquiterpene lactone, is susceptible to several degradation pathways:[1]
-
Hydrolysis: The lactone ring can be broken down by hydrolysis under acidic or basic conditions.[1]
-
Oxidation: The molecule's double bonds and allylic protons make it vulnerable to oxidation.[1]
-
Photodegradation: Exposure to UV or visible light can cause isomerization or degradation.[1]
-
Thermal Degradation: Higher temperatures can accelerate the rate of degradation reactions.[1]
Q4: How can the stability of this compound be monitored during an experiment?
The most effective method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A validated HPLC method can separate the intact compound from any degradation products that may have formed.[1] Key parameters to monitor include the concentration (assay) of this compound, its appearance, and the presence of any new peaks that would indicate degradation products.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound concentration in solution. | 1. pH of the solvent: The solvent may be too acidic or basic, causing hydrolysis. 2. Oxidation: The solvent may not be de-gassed, or the solution is not stored under an inert atmosphere. 3. Photodegradation: The solution is exposed to light. | 1. Ensure the solvent pH is near neutral (pH 6-7.5) and use buffered solutions if needed.[1] 2. Use de-gassed solvents and store the solution under an inert atmosphere like nitrogen or argon.[1] 3. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1] |
| Appearance of unknown peaks in the HPLC chromatogram. | 1. Degradation: this compound is degrading under the current storage or experimental conditions. 2. Contamination: The sample or solvent might be contaminated. | 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.[1] 2. Verify the purity of the solvent and ensure proper handling to prevent contamination. |
Experimental Protocols
Forced Degradation Studies
To understand the degradation profile of this compound, forced degradation studies can be performed under various stress conditions.
| Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[1] |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and maintain at room temperature for 2 hours.[1] |
| Oxidative Degradation | Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.[1] |
| Thermal Degradation | Expose solid this compound to a temperature of 80°C for 72 hours.[1] |
Following exposure to these conditions, the samples should be analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products.[1]
Long-Term and Accelerated Stability Study
For a comprehensive evaluation of stability, studies under ICH recommended conditions are advised.
| Study Type | Storage Condition | Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months[1] |
At each time point, samples should be analyzed for assay, appearance, and the presence of degradation products.[1]
Visualizations
References
Technical Support Center: Optimizing 13-Hydroxygermacrone Dosage in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 13-Hydroxygermacrone in cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a new cell line?
A1: For a novel experiment, it is crucial to perform a dose-response study to determine the optimal concentration. Based on research with the structurally similar compound germacrone (B1671451), a starting range of 10 µM to 250 µM is advisable.[1] The half-maximal inhibitory concentration (IC50) for germacrone varies depending on the cell line. For instance, in MCF-7/ADR breast cancer cells, the IC50 of germacrone was approximately 180.41 µM after 48 hours of treatment, while in HepG2 human hepatoma cells, it was about 160 µM after 24 hours.[1]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration depends on your specific cell line and experimental goals. A common starting point is 24 to 48 hours.[1] Studies on the related compound germacrone have demonstrated significant effects on cell viability and apoptosis within this timeframe.[1] For some cell lines, extending the treatment beyond 24 hours may not lead to a significant increase in the anti-proliferative effect.[1] A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to determine the ideal duration for your experiment.[1]
Q3: What is the recommended solvent and stock solution concentration for this compound?
A3: this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[2] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.[1][2]
Q4: What are the known signaling pathways affected by compounds similar to this compound?
A4: Research on germacrone, a closely related compound, suggests it can induce apoptosis and inhibit proliferation through multiple signaling pathways. Key pathways identified include the inhibition of the JAK2/STAT3 and Akt/mTOR signaling pathways.[1] It also activates the intrinsic (mitochondrial) apoptosis pathway, which leads to the cleavage of caspases 3, 7, and 9, and PARP.[1] While direct evidence for this compound is still emerging, the NF-κB and MAPK pathways are also common targets for anti-inflammatory and anticancer compounds of this class.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low cytotoxicity observed | Compound Degradation: this compound may be unstable over time or under certain storage conditions.[1] | Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Compound Precipitation: Due to low aqueous solubility, the compound may precipitate when diluted into cell culture media.[2] | Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration is consistent and does not exceed 0.5%.[2] | |
| Incorrect Dosage: The concentration used may be too low to elicit a response.[1] | Perform a dose-response curve starting from a low concentration (e.g., 1 µM) and extending to a higher concentration (e.g., 250 µM or higher) to determine the IC50 value for your specific cell line.[1] | |
| Cell Line Resistance: The cell line may be inherently resistant to the effects of this compound.[1] | Test a higher concentration range. If no effect is observed, consider using a different, more sensitive cell line as a positive control.[1] | |
| Inconsistent Results | Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell morphology and viability.[1] | Regularly check cultures for signs of contamination. Practice sterile cell culture techniques.[1] Filter media and buffers with a 0.1 µm filter to prevent mycoplasma contamination. |
| Cell Seeding Density: Incorrect cell numbers can affect the outcome of viability assays. | Optimize seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment. | |
| Difficulty Dissolving Compound | Low Aqueous Solubility: this compound, like many organic compounds, has low solubility in water.[2] | Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the culture medium.[2] Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
Data Presentation
Table 1: Reference IC50 Values of Germacrone in Various Cancer Cell Lines
This data for the structurally related compound germacrone can serve as a reference for establishing initial dosage ranges for this compound.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7/ADR | Breast Cancer | 48 | ~180.41[1] |
| HepG2 | Human Hepatoma | 24 | ~160[1] |
| BGC823 | Gastric Cancer | 24 | 40-60[4] |
| Eca109 | Esophageal Squamous Cell Carcinoma | 24 | ~20 µg/mL |
| EC9706 | Esophageal Squamous Cell Carcinoma | 24 | ~20 µg/mL |
Table 2: Recommended Seeding Densities for MTT Assay
| Cell Line | Cancer Type | Seeding Density (cells/well) |
| A549 | Lung Cancer | 5 x 10³ |
| BGC823 | Gastric Cancer | 8 x 10³ |
| MCF-7 | Breast Cancer | 5 x 10³ |
| PC-3 | Prostate Cancer | 5 x 10³ |
| RAW 264.7 | Macrophage | Varies |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability of cancer cells by measuring their metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at the densities indicated in Table 2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 10 to 400 µM. Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.[1]
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[1]
-
Washing: Wash the cells twice with ice-cold PBS.[1]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[1]
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Hypothesized signaling pathways affected by this compound.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
troubleshooting low bioactivity of 13-Hydroxygermacrone in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with 13-Hydroxygermacrone in vitro. Given that specific bioactivity data for this compound is limited, this guide draws upon data from its parent compound, Germacrone, and general principles for troubleshooting in vitro assays with sesquiterpenoid lactones.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant cytotoxic or anti-inflammatory effects with this compound. What could be the reason?
A1: Low or no observable bioactivity in vitro can stem from several factors unrelated to the compound's intrinsic potential. The most common issues include compound degradation, poor solubility in the assay medium, suboptimal experimental conditions (e.g., concentration, treatment duration), or the use of a cell line that is not sensitive to the compound's mechanism of action. It is crucial to systematically troubleshoot these experimental variables.
Q2: What is a suitable starting concentration range for this compound in cell-based assays?
A2: While specific IC50 values for this compound are not widely published, data from its parent compound, Germacrone, can provide a useful starting point. Based on studies with Germacrone, a broad dose-response study using concentrations ranging from 10 µM to 250 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration should be optimized for your specific experimental endpoint. A common starting point for cell viability and anti-inflammatory assays is 24 to 48 hours . Some studies on Germacrone have shown significant effects within this timeframe. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is highly recommended to determine the optimal duration for your experimental goals.
Q4: What are the known signaling pathways potentially affected by this compound?
A4: Direct evidence for this compound is still emerging. However, based on research into its parent compound, Germacrone, and other sesquiterpene lactones, the NF-κB and MAPK/ERK signaling pathways are hypothesized to be key targets. These pathways are central to inflammatory responses and cell proliferation. Inhibition of NF-κB activation (e.g., by preventing the phosphorylation of p65) and modulation of MAPK signaling (e.g., altering the phosphorylation of ERK) are common mechanisms for anti-inflammatory and anticancer compounds.[1][2][3][4]
Troubleshooting Guide: Low Bioactivity
If you are observing lower-than-expected bioactivity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low in vitro bioactivity.
Data Presentation
While specific data for this compound is scarce, the following table summarizes the reported cytotoxic activity of its parent compound, Germacrone , which can be used as a benchmark.
Table 1: In Vitro Cytotoxic Activity of Germacrone (Reference Data)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
|---|---|---|---|
| MCF-7/ADR (Breast Cancer) | MTT | 48 hours | ~180.41 |
| HepG2 (Hepatoma) | MTT | 24 hours | ~160 |
Data serves as a reference for establishing initial dosage ranges.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay) for Hydrophobic Compounds
This protocol is optimized for assessing the cytotoxicity of hydrophobic compounds like this compound.
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 50 mM stock solution in 100% DMSO. Store in small aliquots at -20°C, protected from light.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[5][6]
-
Solubilization Solution: 10% SDS in 0.01 M HCl.
-
-
Assay Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of the Solubilization Solution to each well.[8]
-
Absorbance Measurement: Incubate the plate for 4-18 hours in the dark at 37°C to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[9][10]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 2 hours.[11]
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]
-
Incubation: Incubate the plate for an additional 18-24 hours.[9]
-
-
Nitric Oxide Measurement (Griess Assay):
-
Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). Mix equal volumes of Solution A and B immediately before use.
-
Reaction: Add 100 µL of the Griess reagent to the 100 µL of supernatant.[10]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[10]
-
Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound, based on data from related compounds.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 13-Hydroxygermacrone Degradation Pathways and Byproducts
Welcome to the technical support center for 13-Hydroxygermacrone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the degradation pathways of this compound, its byproducts, and troubleshooting guidance for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a germacranolide sesquiterpene lactone, is susceptible to degradation through several primary pathways:
-
Hydrolysis: The ester linkage in the lactone ring can be cleaved under both acidic and basic conditions.[1]
-
Oxidation: The presence of double bonds and allylic protons in the molecule makes it prone to oxidation.[1]
-
Thermal Degradation: Elevated temperatures can induce molecular rearrangements and degradation.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization and degradation.[1]
Q2: What are the expected byproducts of this compound degradation?
A2: The specific byproducts depend on the degradation pathway:
-
Hydrolysis: Acid or base-catalyzed hydrolysis opens the lactone ring to form a corresponding hydroxy carboxylic acid.
-
Thermal Degradation: A common thermal rearrangement for germacrone, a closely related compound, is the Cope rearrangement, leading to the formation of β-elemenone.[2] It is plausible that this compound undergoes a similar transformation.
-
Oxidation and Photodegradation: These pathways can lead to a variety of products, including epoxides and other oxygenated derivatives. The exact structures would require detailed spectroscopic analysis for confirmation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its byproducts is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] For more detailed structural information and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3][4]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | - Interaction of the analyte with acidic silanol (B1196071) groups on the column.- Inappropriate mobile phase pH.- Column contamination. | - Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase.- Adjust the pH of the aqueous component of the mobile phase.- Flush the column with a strong solvent. |
| Poor Resolution/Co-elution of Peaks | - Mobile phase composition is not optimized for selectivity.- Inadequate gradient slope. | - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).- Adjust the gradient profile (e.g., use a shallower gradient).- Consider using a different stationary phase if mobile phase optimization is insufficient. |
| Appearance of Unknown Peaks | - Degradation of this compound under experimental conditions.- Contamination of the sample or solvent. | - Perform forced degradation studies to identify potential degradation products and their retention times.- Analyze a blank (solvent only) to rule out solvent contamination. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation. | - Use a column oven to maintain a stable temperature.- Ensure precise and consistent preparation of the mobile phase. |
LC-MS Analysis Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting matrix components interfering with the ionization of the analyte. | - Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction).- Use a stable isotope-labeled internal standard.- Perform a matrix effect study by comparing the response in neat solution versus a post-extraction spiked matrix sample. |
| Low Signal Intensity | - Poor ionization of this compound.- Suboptimal mass spectrometer settings. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Perform a tuning of the mass spectrometer for the specific m/z of this compound and its fragments. |
Experimental Protocols
Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.[1]
- Neutralize the solution before analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Keep the solution at room temperature for 2 hours.[1]
- Neutralize the solution before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for 24 hours.[1]
4. Thermal Degradation:
- Expose solid this compound to 80°C for 72 hours.[1]
- Dissolve the sample in a suitable solvent for analysis.
5. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS method.
Stability-Indicating HPLC-UV Method
This is a starting point for developing a method to separate this compound from its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90-30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by the UV absorbance maximum of this compound (typically around 210-250 nm). |
| Injection Volume | 10 µL |
Note: This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at Room Temp. | 2 hours |
| Oxidation | 3% H₂O₂ at Room Temp. | 24 hours |
| Thermal | 80°C (solid state) | 72 hours |
Table 2: Hypothetical Quantitative Degradation Data
| Stress Condition | % this compound Remaining | Number of Major Degradation Products |
| Acid Hydrolysis | 65% | 1 |
| Base Hydrolysis | 40% | 1 |
| Oxidation | 75% | 3 |
| Thermal | 85% | 1 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Experimental workflow for studying this compound degradation.
References
Technical Support Center: Refinement of Large-Scale 13-Hydroxygermacrone Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale purification of 13-Hydroxygermacrone. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for large-scale purification of this compound?
A1: The dried rhizomes of Curcuma xanthorrhiza are a commonly used starting material for the extraction and purification of this compound.[1]
Q2: Which extraction methods are most suitable for large-scale operations?
A2: For large-scale extraction, maceration with a suitable solvent like 95% ethanol (B145695) is a practical and effective method.[1] More advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer higher yields and reduced extraction times, making them viable alternatives for process optimization.[2]
Q3: What analytical techniques are recommended for monitoring purification progress and final purity assessment?
A3: Thin Layer Chromatography (TLC) is a valuable tool for monitoring fractions during column chromatography.[1] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[3]
Q4: What are the expected yield and purity of this compound from a large-scale purification?
A4: The yield and purity can vary depending on the starting material and the purification methods employed. The table below summarizes typical results obtained from 5.0 kg of dried Curcuma xanthorrhiza rhizomes.[1]
Data Presentation
Table 1: Typical Yield and Purity of Sesquiterpenoids from Curcuma xanthorrhiza [1]
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Experimental Protocols
Extraction and Solvent Partitioning
This protocol details the initial extraction and separation of compounds based on polarity.
Materials:
-
Dried and powdered rhizomes of Curcuma xanthorrhiza
-
95% Ethanol
-
n-hexane
-
Ethyl acetate
-
Water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Macerate the powdered rhizomes (5.0 kg) in 95% ethanol at room temperature for 72 hours. This process should be repeated three times to ensure thorough extraction.[1]
-
Concentration: Combine the ethanolic extracts, filter them, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
Solvent Partitioning:
Purification by Column Chromatography
This protocol describes the separation of the target compound from the crude fractions.
Materials:
-
Silica (B1680970) gel (70-230 mesh)
-
Glass column
-
n-hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.[1]
-
Sample Loading: Adsorb the concentrated n-hexane fraction onto a small amount of silica gel and load it onto the top of the packed column.[1]
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[1]
-
Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify those containing this compound.[1]
-
Pooling: Pool the fractions that show a similar TLC profile corresponding to the target compound.
Final Purification by Preparative HPLC
This protocol outlines the final purification step to achieve high purity.
Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm)[1]
-
Water
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in a small volume of methanol.[1]
-
Mobile Phase: Use a gradient of methanol and water as the mobile phase.[1]
-
Injection and Elution: Inject the prepared sample into the HPLC system. Monitor the elution at a suitable wavelength (e.g., 210 nm).[1]
-
Peak Collection: Collect the peak corresponding to this compound.[1]
-
Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC.[1]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Inefficient extraction solvent or method.[3] | - Consider using alternative solvents like methanol or employing more exhaustive methods like Soxhlet extraction, being mindful of potential thermal degradation.[3]- Increase the extraction time.[3] |
| Improper plant material preparation.[3] | - Ensure the rhizomes are thoroughly dried and finely ground to maximize the surface area for solvent penetration.[3] | |
| Degradation of this compound | Prolonged exposure to high temperatures during extraction.[3] | - Opt for cold maceration or room temperature extraction.[3]- If heat is necessary, minimize the extraction time and use the lowest effective temperature.[3] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate solvent system.[3] | - Optimize the mobile phase by first performing trial separations on TLC plates.[3]- A gradient elution from non-polar to polar is generally effective.[3] |
| Column channeling or cracking.[3] | - Ensure uniform packing of the column. Wet packing with a homogenous slurry is recommended to avoid air bubbles.[3] | |
| Low recovery from the column | Irreversible adsorption onto the stationary phase.[3] | - While less likely for a neutral compound, consider deactivating the silica gel with a small amount of water if strong adsorption is suspected.[3] |
| Compound instability on silica gel.[3] | - Before large-scale chromatography, test the stability of this compound on a small amount of silica gel. If degradation occurs, consider using a more neutral stationary phase like alumina.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale purification of this compound.
Troubleshooting Logic for Low Purity after Column Chromatography
Caption: Troubleshooting logic for low purity of this compound.
Signaling Pathway of UVB-Induced MMP Expression
Caption: Inhibition of UVB-induced MMP expression by this compound.
References
- 1. UVB-mediated DNA damage induces matrix metalloproteinases to promote photoaging in an AhR- and SP1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. UVB-mediated DNA damage induces matrix metalloproteinases to promote photoaging in an AhR- and SP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing 13-Hydroxygermacrone Precipitation in Aqueous Buffer
For researchers, scientists, and drug development professionals utilizing 13-Hydroxygermacrone, maintaining its solubility in aqueous buffers is critical for experimental success and data reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating initial high-concentration stock solutions (e.g., 10-50 mM) of this compound due to its ability to effectively dissolve many poorly water-soluble compounds.[1]
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?
A2: This phenomenon, known as "solvent-shifting precipitation," is common for hydrophobic compounds like this compound.[2] When the concentrated DMSO stock is introduced to an aqueous environment, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final medium and crash out of solution. This compound is practically insoluble in water and physiological buffers like PBS.[1]
Q3: What is the maximum tolerable concentration of DMSO in my cell-based experiments?
A3: To avoid cytotoxicity, the final DMSO concentration in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, though this can be cell-line dependent.[1] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
A4: Yes, several techniques can enhance aqueous solubility. A highly effective method is the use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the hydrophobic this compound molecule in its central cavity, thereby increasing its solubility in water.[1] Other advanced strategies for poorly soluble drugs include the use of solid dispersions and lipid-based formulations.[3][4]
Q5: How should I store this compound to ensure its stability?
A5: this compound is a sesquiterpene lactone and can be susceptible to degradation through hydrolysis, oxidation, photodegradation, and thermal degradation.[5] For long-term stability, it should be stored as a solid at 2-8°C or -20°C, protected from light and moisture.[5] Prepare solutions fresh for each experiment. If storing a solution is necessary, keep it at a low temperature and protected from light.
Troubleshooting Guide
Visible precipitation, cloudiness, or inconsistent assay results are common indicators of solubility issues with this compound. The table below outlines potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of this compound exceeds its solubility limit in the assay medium. | • Decrease the final working concentration of this compound.• Increase the final concentration of DMSO, ensuring it remains within the tolerable limit for your experiment (typically ≤0.5%).[1]• Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.[6]• Utilize a solubilizing agent like HP-β-CD (see protocol below).[1] |
| Solution becomes cloudy over time | Slow crystallization or aggregation from a supersaturated state. | • Prepare working solutions fresh immediately before each experiment.• Incorporate polymeric precipitation inhibitors, such as HPMC, if compatible with the experimental setup.[2][7] |
| Inconsistent or non-reproducible assay results | Precipitation leads to a lower, inconsistent effective concentration of the compound in solution. | • Visually inspect all solutions for signs of precipitation before use.• If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of soluble compound.• Optimize the formulation using the strategies outlined in this guide to ensure the compound remains fully dissolved for the duration of the experiment.[2] |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound due to factors like pH, light, or temperature.[5] | • Perform forced degradation studies (acidic/basic hydrolysis, oxidation) to identify potential degradation products.[5]• Ensure proper storage conditions (low temperature, protection from light).[5]• Prepare solutions fresh and use promptly. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).[1]
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle sonication can aid dissolution.[1][8]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, ensure the final DMSO concentration in the aqueous buffer remains at a non-toxic level (e.g., ≤0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method to increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v) in your desired buffer.
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Stir the mixtures vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex and reach equilibrium.[1]
-
After the incubation period, centrifuge or filter the suspension to remove the undissolved, excess this compound.
-
The resulting clear supernatant is a saturated solution of the this compound/HP-β-CD complex, which can be further diluted in your aqueous buffer for experiments.
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Solubility Enhancement Strategy
This diagram outlines the mechanism of cyclodextrin-mediated solubility enhancement.
Caption: Encapsulation of hydrophobic 13-HGC by HP-β-CD to form a soluble complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of 13-Hydroxygermacrone
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stability testing and characterization of 13-Hydroxygermacrone. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to assist with your forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A2: As a germacranolide sesquiterpene lactone, this compound is susceptible to several degradation pathways. The most common include:
-
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to a loss of the cyclic ester structure.[1]
-
Oxidation: The presence of double bonds and allylic protons in the molecule makes it prone to oxidation.[1]
-
Photodegradation: Exposure to UV or visible light can induce isomerization or degradation of the molecule.[1]
-
Thermal Degradation: Elevated temperatures can accelerate various degradation reactions.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: While extensive, specific stability data for this compound is not widely published, general guidelines for sesquiterpene lactones recommend storage in a well-closed container at low temperatures, protected from light and moisture. For long-term storage, temperatures of 2-8°C or -20°C are advisable.[1]
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial for separating the intact this compound from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[1] For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a preferred method.
Q4: What are the critical parameters to assess during a stability study of this compound?
A4: The key parameters to monitor during a stability study include:
-
Assay: The concentration of this compound remaining.[1]
-
Appearance: Any changes in the physical state, color, or clarity of the substance or its solution.[1]
-
Degradation Products: The formation and quantification of any new peaks in the chromatogram.[1]
-
pH: For solutions, monitoring pH is important as changes can indicate degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound potency in solution. | 1. pH of the solvent: The solution may be too acidic or alkaline, causing hydrolysis of the lactone ring.[1]2. Oxidation: The solvent may contain dissolved oxygen, or the container may not be properly sealed.[1]3. Light exposure: The solution may be exposed to light, leading to photodegradation.[1] | 1. Ensure the pH of the solvent is near neutral (pH 6-7.5). Use buffered solutions if necessary.[1]2. Use de-gassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1]3. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] |
| Appearance of unknown peaks in the HPLC chromatogram. | 1. Degradation: this compound is degrading under the storage or experimental conditions.[1]2. Contamination: The sample or solvent may be contaminated. | 1. Perform forced degradation studies to identify potential degradation products and their retention times.[1]2. Analyze a blank (solvent only) to rule out solvent contamination. Ensure proper cleaning of all glassware and equipment. |
| Inconsistent stability results between batches. | 1. Variability in storage conditions: Inconsistent temperature, humidity, or light exposure.2. Differences in initial sample purity. | 1. Ensure that all batches are stored under identical and well-controlled conditions.2. Characterize the purity of each batch thoroughly before initiating stability studies. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are intended as a starting point and may require optimization based on experimental observations.
1. Acid Hydrolysis
-
Objective: To investigate the degradation of this compound under acidic conditions.
-
Procedure:
-
Dissolve a known concentration of this compound in 0.1 M Hydrochloric Acid (HCl).[1]
-
Heat the solution at 60°C for 24 hours.[1]
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an appropriate amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
2. Base Hydrolysis
-
Objective: To assess the degradation of this compound under basic conditions.
-
Procedure:
-
Dissolve a known concentration of this compound in 0.1 M Sodium Hydroxide (NaOH).[1]
-
Maintain the solution at room temperature for 2 hours.[1]
-
At specified time points (e.g., 0, 0.5, 1, 1.5, 2 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an appropriate amount of 0.1 M Hydrochloric Acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Dissolve a known concentration of this compound in a solution of 3% Hydrogen Peroxide (H₂O₂).[1]
-
Keep the solution at room temperature for 24 hours.[1]
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
4. Thermal Degradation
-
Objective: To evaluate the effect of elevated temperature on the stability of solid this compound.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature chamber.
-
Expose the solid to 80°C for 72 hours.[1]
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a sample.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
5. Photodegradation
-
Objective: To assess the stability of this compound upon exposure to light.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the forced degradation of this compound. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | DP1, DP2 |
| 0.1 M NaOH | 2 hours | Room Temp. | 85.7% | DP3, DP4 |
| 3% H₂O₂ | 24 hours | Room Temp. | 25.4% | DP5, DP6 |
| Solid State | 72 hours | 80°C | 8.9% | DP7 |
| Photolytic | 48 hours | Room Temp. | 12.1% | DP8, DP9 |
DP = Degradation Product
Visualizations
References
dealing with 13-Hydroxygermacrone batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting the batch-to-batch variability of 13-Hydroxygermacrone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring sesquiterpenoid compound isolated from medicinal plants, particularly of the Curcuma genus.[1][2] It is recognized for its potential therapeutic applications, including noteworthy anti-inflammatory properties.[1] The compound is structurally related to Germacrone, which has a broader range of studied biological activities, including anticancer and neuroprotective effects.[3][4]
Q2: Why is batch-to-batch variability a significant concern for a natural compound like this compound?
A2: Batch-to-batch variability is a major challenge in natural product research because it can lead to inconsistent and irreproducible experimental results.[5] For drug development, this variability can compromise safety and efficacy. The quality of botanical raw materials is influenced by numerous factors like climate, harvest time, and storage conditions, which can alter the chemical composition and biological activity of the final product.[5][6] Furthermore, different extraction and manufacturing processes can introduce additional variations.[7][8]
Q3: What are the primary causes of variability between different batches?
A3: The primary causes of batch-to-batch variability in this compound include:
-
Source Material Variation: Differences in the plant source due to geographical location, climate, and cultivation practices.[5][6]
-
Extraction and Purification Processes: Minor changes in solvents, temperature, or duration can alter the yield and impurity profile.[7]
-
Presence of Impurities: Contamination with structurally related compounds, unreacted reagents, or side products can significantly impact biological activity.[9][10][11]
-
Degradation: The compound can degrade if exposed to improper pH, light, or temperature, leading to a loss of potency and the formation of degradation products.[12]
-
Physical Properties: Variations in crystalline form (polymorphism) or amorphous content can affect solubility and bioavailability.[7]
Q4: How can I perform an initial quality assessment of a new batch of this compound?
A4: A robust quality assessment should involve a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for determining the purity and stability of the compound.[12][13][14] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for confirming the chemical structure, while techniques like LC-MS can help identify and quantify impurities.[1][15] Creating a chemical fingerprint for each batch using HPLC allows for direct comparison and ensures consistency over time.[13][14]
Troubleshooting Guide
Q5: My current batch shows significantly different bioactivity compared to a previous lot. What steps should I take?
A5: This is a classic sign of batch-to-batch variability. Follow this workflow:
-
Confirm Identity and Purity: Re-run analytical checks. Use HPLC to confirm the purity percentage and compare the chromatogram to the previous "good" batch.[13][14] Ensure the primary peak's retention time and UV spectrum match.
-
Check for Degradation: this compound is susceptible to hydrolysis and oxidation.[12] Review your storage conditions (temperature, light exposure) and sample preparation (solvent pH).[12] Appearance of new peaks in the HPLC chromatogram may indicate degradation.[12]
-
Evaluate Impurities: Minor, unidentified peaks could be biologically active impurities interfering with your assay.[9][11] Even small amounts of certain impurities can have significant biological effects.[11][16]
-
Perform a Dose-Response Curve: This will determine if the batch is less potent (requiring a higher concentration for the same effect) or if it has a completely different activity profile.
Q6: I observe new or larger-than-usual peaks in my HPLC/LC-MS analysis of a new batch. What do they represent?
A6: These peaks likely represent impurities or degradation products.
-
Related Sesquiterpenoids: The natural source may contain other structurally similar compounds that were not fully removed during purification.
-
Degradation Products: If the sample was stored improperly, you might be seeing products of hydrolysis, oxidation, or photodegradation.[12]
-
Process Impurities: Remnants from the extraction or synthesis process could be present.[10]
-
Action Plan: Use a high-resolution mass spectrometer (LC-MS) to get the mass of the unknown peaks. This can help in proposing potential structures. A forced degradation study can help you intentionally create and identify potential degradation products to see if they match your unknown peaks.[12]
Q7: The physical appearance (color, crystallinity) of my new batch is different, or it has poor solubility. Is it safe to use?
A7: A change in physical appearance or solubility can indicate significant chemical or physical differences and should be treated with caution.
-
Possible Cause: This could be due to the presence of different polymorphs (crystal structures), which can have different physical properties, including solubility and stability.[7] It could also be due to a higher level of amorphous content or the presence of impurities.
-
Recommended Actions:
-
Do not proceed with critical experiments until you have verified the batch's quality.
-
Measure the purity via HPLC.
-
Attempt to dissolve a small amount in a trusted solvent (like DMSO) to assess solubility more accurately.[1]
-
If solubility issues persist despite confirmed high purity, consider using techniques like sonication or gentle warming. However, be aware that heat can accelerate degradation.[12]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| CAS Number | 103994-29-2 | [1] |
| Physical State | Powder / Crystal | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Natural Source | Curcuma zedoaria, Curcuma xanthorrhiza |[1] |
Table 2: Recommended Quality Control Tests for Batch Qualification
| Test | Method | Purpose | Acceptance Criteria (Typical) |
|---|---|---|---|
| Identity | ¹H-NMR, ¹³C-NMR, MS | Confirms the chemical structure is correct. | Spectrum matches reference standard. |
| Purity Assay | HPLC-UV | Quantifies the amount of this compound. | ≥98% (application dependent). |
| Impurity Profile | HPLC-UV/MS | Detects and identifies impurities and degradation products. | No single impurity >0.5%; Total impurities <1.5%. |
| Residual Solvents | GC-MS | Quantifies any remaining solvents from purification. | Conforms to ICH Q3C guidelines. |
| Appearance | Visual Inspection | Assesses physical properties. | White to off-white crystalline powder. |
Experimental Protocols
Protocol 1: Standardized Workflow for Qualifying a New Batch
This protocol outlines a systematic approach to validating a new lot of this compound before its use in experiments.
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) from the supplier.
-
Compare the supplier's purity and identity data (e.g., HPLC, NMR) with previous batches. Note any differences.
-
-
Visual and Physical Inspection:
-
Visually inspect the compound for uniform color and crystallinity.
-
Perform a preliminary solubility test by dissolving 1 mg in 100 µL of DMSO. It should dissolve completely.
-
-
Analytical Chemistry Verification:
-
Purity Analysis (HPLC):
-
Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Use a C18 column with a gradient elution (e.g., water and acetonitrile).
-
Monitor at a relevant UV wavelength (e.g., 210-250 nm).
-
Calculate the purity based on the area percentage of the main peak. Compare the full chromatogram to a reference batch to check for new or enlarged impurity peaks.
-
-
Identity Confirmation (LC-MS):
-
Inject a diluted sample into an LC-MS system to confirm the molecular weight ([M+H]⁺ or [M+Na]⁺).
-
-
-
Functional Bioassay Confirmation:
-
Use a simple, rapid, and reliable in-house bioassay to confirm expected activity.
-
Example: An anti-inflammatory assay measuring inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
-
Test the new batch alongside a previously validated "gold standard" batch. The resulting IC₅₀ values should be within an acceptable range (e.g., ± 2-fold).
-
Protocol 2: Forced Degradation Study for Stability Assessment
This study helps identify potential degradation products and establishes the compound's stability profile.[12]
-
Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each condition. Store a control solution at -20°C protected from light.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[12]
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.[12]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[12]
-
Photodegradation: Expose the solution in a clear vial to direct UV or visible light for a specified period.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by HPLC-UV/MS.
-
Compare the chromatograms to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
-
Use the MS data to hypothesize the structures of the degradation products. This information is critical for troubleshooting future stability issues.
-
Visualizations
Caption: Workflow for qualifying a new batch of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. wlv.openrepository.com [wlv.openrepository.com]
- 14. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 16. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Photoprotective Potential: 13-Hydroxygermacrone vs. Germacrone in the Fight Against Photoaging
For Immediate Release
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is a primary concern in dermatology and cosmetic science. A key driver of this process is the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, leading to wrinkle formation and loss of skin elasticity. This guide provides a detailed comparison of the anti-photoaging activities of two natural sesquiterpenoids, 13-Hydroxygermacrone and Germacrone (B1671451), with a focus on their ability to inhibit UVB-induced MMP expression.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and Germacrone on the expression of key MMPs implicated in photoaging, based on in vitro studies using human keratinocytes (HaCaT cells) exposed to UVB radiation. Both compounds have demonstrated a dose-dependent inhibitory effect on the upregulation of MMP-1, MMP-2, and MMP-3 at both the mRNA and protein levels.[1][2]
| Parameter | This compound | Germacrone | Reference Compound (Ilomastat) |
| MMP-1 Inhibition (mRNA) | Dose-dependent reduction | Dose-dependent reduction | Not reported in this context |
| MMP-1 Inhibition (Protein) | Dose-dependent reduction | Dose-dependent reduction | IC50: 0.4 nM |
| MMP-2 Inhibition (mRNA) | Dose-dependent reduction | Dose-dependent reduction | Not reported in this context |
| MMP-2 Inhibition (Protein) | Dose-dependent reduction | Dose-dependent reduction | IC50: 0.5 nM |
| MMP-3 Inhibition (mRNA) | Dose-dependent reduction | Dose-dependent reduction | Not reported in this context |
| MMP-3 Inhibition (Protein) | Dose-dependent reduction | Dose-dependent reduction | IC50: 27 nM |
| Effective Concentration Range | 1 - 10 µM | 1 - 10 µM | Nanomolar range |
| Source | Curcuma xanthorrhiza | Curcuma xanthorrhiza | Synthetic |
Note: The provided data for this compound and Germacrone is based on a study that demonstrated dose-dependent inhibition without specifying IC50 values.[1][2] Ilomastat is a broad-spectrum MMP inhibitor included for comparative potency context.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Germacrone's anti-photoaging activity.
In Vitro Anti-Photoaging (MMP Inhibition) Assay
Objective: To evaluate the inhibitory effect of this compound and Germacrone on the UVB-induced expression of MMP-1, MMP-2, and MMP-3 in human keratinocytes.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound and Germacrone (dissolved in a suitable solvent, e.g., DMSO)
-
UVB radiation source
-
TRIzol reagent for RNA extraction
-
Reverse Transcription Kit
-
Quantitative PCR (qPCR) system and reagents (primers for MMP-1, MMP-2, MMP-3, and a housekeeping gene like GAPDH)
-
ELISA kits for human MMP-1, MMP-2, and MMP-3
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture and Treatment: HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Once the cells reach approximately 80% confluency, the medium is replaced with serum-free DMEM for 24 hours. The cells are then pre-treated with varying concentrations (e.g., 1, 5, 10 µM) of this compound or Germacrone for 24 hours.
-
UVB Irradiation: The cell culture medium is removed and the cells are washed with phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation (e.g., 20 mJ/cm²). A control group is not irradiated.
-
Post-Incubation: Following UVB irradiation, the cells are washed again with PBS and incubated in fresh serum-free medium containing the respective concentrations of this compound or Germacrone for another 24 hours.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells using TRIzol reagent. The concentration and purity of the RNA are determined, and it is then reverse-transcribed into cDNA. The mRNA expression levels of MMP-1, MMP-2, and MMP-3 are quantified using qPCR with specific primers. The expression levels are normalized to the housekeeping gene.
-
MMP Quantification (ELISA): The cell culture supernatant is collected and centrifuged to remove any cellular debris. The concentrations of secreted MMP-1, MMP-2, and MMP-3 are determined using specific ELISA kits according to the manufacturer's instructions. The total protein concentration of the cell lysates is measured to normalize the MMP secretion levels.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the experimental workflow for assessing the anti-photoaging activity and the key signaling pathways involved.
Concluding Remarks
Both this compound and Germacrone exhibit significant potential as anti-photoaging agents by effectively inhibiting the UVB-induced upregulation of MMP-1, MMP-2, and MMP-3 in human keratinocytes. Their similar efficacy within the tested concentration range suggests that the core germacrone structure is crucial for this activity. While direct comparative studies on other anti-photoaging parameters like collagen synthesis and antioxidant capacity are limited, their demonstrated ability to counteract a key molecular driver of photoaging positions them as promising candidates for further investigation in the development of novel photoprotective and anti-aging therapies. Future research should focus on elucidating their precise mechanisms of action on upstream signaling pathways and validating their efficacy in more complex in vivo models.
References
Comparative Bioactivity of Curcuma Sesquiterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivity of sesquiterpenoids derived from Curcuma species. This document summarizes quantitative data, details experimental protocols for key bioassays, and visualizes relevant signaling pathways to facilitate further research and development.
Curcuma, a genus renowned for its medicinal properties, is a rich source of bioactive sesquiterpenoids. These C15 isoprenoid compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] The structural diversity of these molecules, which includes bisabolane, germacrane, guaiane, and eudesmane (B1671778) types, contributes to their varied biological actions.[3] This guide offers a comparative overview of the bioactivity of prominent Curcuma sesquiterpenoids, supported by experimental data to inform future drug discovery and development endeavors.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected Curcuma sesquiterpenoids, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of Curcuma Sesquiterpenoids (IC50 values in µM)
| Sesquiterpenoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α-Turmerone | MDA-MB-231 | Breast Cancer | 11.0 µg/mL | [1] |
| α-Turmerone | HepG2 | Liver Cancer | >50 µg/mL | [1] |
| α-Turmerone | MCF-7 | Breast Cancer | 41.8 µg/mL | [1] |
| Ar-Turmerone | T47D | Breast Cancer | - | [4] |
| Curcumenol | AGS | Gastric Cancer | 212-392 | [5] |
| Furanodiene | HeLa | Cervical Cancer | 0.6 µg/mL | [6] |
| Furanodiene | Hep-2 | Laryngeal Cancer | 1.7 µg/mL | [6] |
| Furanodiene | HT-1080 | Fibrosarcoma | 2.2 µg/mL | [6] |
| Furanodiene | SGC-7901 | Gastric Cancer | 4.8 µg/mL | [6] |
| β-Elemene | U87 | Glioblastoma | - | [7] |
| β-Elemene | SHG-44 | Glioblastoma | - | [7] |
Table 2: Anti-inflammatory Activity of Curcuma Sesquiterpenoids
| Sesquiterpenoid | Assay | Model System | Inhibition/IC50 | Reference |
| Furanodiene | TPA-induced ear edema | Mouse | 75% inhibition at 1.0 µmol | [8] |
| Furanodienone | TPA-induced ear edema | Mouse | 53% inhibition at 1.0 µmol | [8] |
| Gweicurculactone | LPS-induced NO production | RAW264.7 cells | IC50 = 27.3 µM | [9] |
| 5-epiphaeocaulisin A | LPS-induced NO production | RAW264.7 cells | - | [9] |
| Curbisabolanone D | LPS-induced NO production | RAW264.7 cells | EC50 = 55.40 µM | |
| Curcumol | LPS-induced NO production | RAW264.7 cells | - | [10] |
| Dehydrocurdione | Carrageenan-induced paw edema | Rat | Inhibition at 200 mg/kg |
Table 3: Neuroprotective and Antioxidant Activity of Curcuma Sesquiterpenoids
| Sesquiterpenoid | Bioactivity | Model System | Quantitative Data | Reference |
| Curcumenol | Neuroprotection | NG108-15 cells | 100% protection at 4 µM | [11] |
| Dehydrocurdione | Neuroprotection | NG108-15 cells | 100% protection at 10 µM | [11] |
| Procurcumenol | Neuroprotection | NG108-15 cells | 80-90% protection | [11] |
| Isoprocurcumenol | Neuroprotection | NG108-15 cells | 80-90% protection | [11] |
| Germacrone | Neuroprotection | NG108-15 cells | 80-90% protection | [11] |
| Curzerene | Antioxidant (DPPH) | TLC bioautography | Major antioxidant component | [6] |
| Furanodiene | Antioxidant (DPPH) | TLC bioautography | Major antioxidant component | [6] |
| α-Turmerone | Antioxidant (DPPH) | TLC bioautography | Major antioxidant component | [6] |
| β-Turmerone | Antioxidant (DPPH) | TLC bioautography | Major antioxidant component | [6] |
| β-Sesquiphellandrene | Antioxidant (DPPH) | TLC bioautography | Major antioxidant component | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This assay quantitatively assesses the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test sesquiterpenoid (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12][13]
TPA-Induced Mouse Ear Edema for Anti-inflammatory Activity
This in vivo assay evaluates the anti-inflammatory potential of compounds.
-
Animals: Male ICR or C57BL/6 mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) (e.g., 2.5 µ g/ear ) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.
-
Treatment: The test compound, dissolved in a suitable vehicle (e.g., acetone or ethanol), is applied topically to the TPA-treated ear, typically 30 minutes before or after TPA application. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Measurement of Edema: After a specific time (e.g., 6 or 18 hours), the mice are euthanized, and a circular section of each ear is removed using a biopsy punch. The weight of the ear punch is measured.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches. The percentage inhibition of edema by the test compound is calculated relative to the TPA-only treated group.[14][15]
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/well and incubated overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test sesquiterpenoid for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is then added to the wells to induce NO production. A control group without LPS and a group with LPS and vehicle are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-only treated group.[16][17]
Oxygen Radical Antioxidant Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance against peroxyl radicals.
-
Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator), and Trolox (a vitamin E analog used as a standard).
-
Procedure:
-
A solution of fluorescein is prepared in a phosphate (B84403) buffer (pH 7.4).
-
The test sample or Trolox standard is added to the fluorescein solution in a 96-well black microplate.
-
The plate is incubated at 37°C.
-
AAPH solution is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents (TE).[9][11]
Neuroprotective Activity Assay in PC12 Cells
This in vitro assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).
-
Cell Seeding: Cells are seeded into 96-well plates coated with a suitable substrate (e.g., collagen or poly-L-lysine) and allowed to adhere.
-
Treatment and Toxin Induction: Cells are pre-treated with various concentrations of the test sesquiterpenoid for a specified time (e.g., 1-2 hours). Subsequently, a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) is added to induce cell death.
-
Incubation: The plates are incubated for an appropriate period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described previously.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells in the presence of the test compound and the neurotoxin, compared to the cells treated with the neurotoxin alone.[18][19]
Signaling Pathways and Mechanisms of Action
Curcuma sesquiterpenoids exert their biological effects by modulating various cellular signaling pathways. Below are visualizations of key pathways implicated in their anti-inflammatory and anticancer activities.
NF-κB Signaling Pathway and its Inhibition by Curcumenol
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2. Curcumenol has been shown to inhibit this pathway by suppressing the phosphorylation of IκBα and preventing the nuclear translocation of p65.[8]
Caption: Curcumenol inhibits the NF-κB signaling pathway.
STAT3 Signaling Pathway and its Modulation by β-Elemene
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell proliferation and survival, and its aberrant activation is common in many cancers. Growth factors or cytokines binding to their receptors activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell cycle progression and apoptosis inhibition. β-Elemene has been reported to suppress the phosphorylation of STAT3, thereby inhibiting this pro-survival pathway and inducing apoptosis in cancer cells.[7]
Caption: β-Elemene modulates the STAT3 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Germacrone attenuates cerebral ischemia/reperfusion injury in rats via antioxidative and antiapoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, neuroprotective and anti-inflammatory activity of Curcuma longa extracts: from green extraction to nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin and Curcumol Inhibit NF-κB and TGF-β1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ORAC Assay Protocol | PDF | Analytical Chemistry | Chemistry [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of 13-Hydroxygermacrone: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo studies on the anti-inflammatory effects of 13-Hydroxygermacrone are limited, substantial evidence from its parent compound, germacrone (B1671451), and extracts of Curcuma wenyujin provides a strong basis for its potential as a novel anti-inflammatory agent. This guide presents a comparative overview of the efficacy of these related compounds against established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin, in preclinical animal models. The data is intended to support further investigation into this compound as a therapeutic candidate for inflammatory diseases.
Performance Comparison in Animal Models of Inflammation
The anti-inflammatory properties of germacrone and Curcuma wenyujin extract have been assessed in various preclinical models that replicate different facets of the inflammatory cascade. These models are crucial for evaluating the therapeutic potential of new compounds.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model (Acute Inflammation)
| Compound/Extract | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Time Point |
| Curcuma wenyujin Extract | Rat | 0.36 g/kg | Oral | Stronger than Scutellaria baicalensis | 3-5 hours |
| Indomethacin | Rat | 10 mg/kg | Oral | 54% | 3 hours |
| Indomethacin | Rat | 10 mg/kg | Oral | 31.67% | 4 hours[1] |
| Dexamethasone | Rat | 10 mg/kg | Intraperitoneal | Significant reduction | 2-5 hours[2] |
| Curcumin (from Curcuma longa) | Rat | 200 mg/kg | Oral | 53.85% | 2 hours |
| Curcumin (from Curcuma longa) | Rat | 400 mg/kg | Oral | 58.97% | 2 hours |
Table 2: Efficacy in Collagen-Induced Arthritis (CIA) Model (Chronic Inflammation)
| Compound/Treatment | Animal Model | Dosage | Route of Administration | Effect on Arthritis Score |
| Germacrone | Mouse | - | Oral | Significantly reduced arthritis score and inflammation[3] |
| Dexamethasone | Mouse | 2.0 mg/kg | Intraperitoneal | Significant reduction in joint score[4] |
| Dexamethasone | Mouse | 0.3 mg/kg | Oral | Reduced clinical score and paw inflammation by 50-75%[5] |
| Indomethacin | Mouse | - | - | Did not decrease the severity of arthritis in a prophylactic protocol[6] |
| Indomethacin-loaded nanocapsules | Rat | 1 mg/kg | Intraperitoneal | 35% inhibition of edema in the arthritis model[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key animal models cited.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This widely used model is designed to screen for acute anti-inflammatory activity.
Objective: To assess the acute anti-inflammatory effects of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Grouping: Animals are randomly divided into several groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive control (e.g., indomethacin, 10 mg/kg, p.o. or dexamethasone, 10 mg/kg, i.p.).
-
Test compound groups at various doses.
-
-
Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat[8][9][10][11].
-
Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[2][8][9].
-
Data Analysis: The percentage of edema inhibition is calculated for each treated group relative to the vehicle control group.
Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammation Model)
The CIA model is a well-established method for studying rheumatoid arthritis, a chronic autoimmune inflammatory disease.
Objective: To evaluate the therapeutic potential of a test compound in a model of chronic inflammatory arthritis.
Methodology:
-
Animal Model: Genetically susceptible mouse strains such as DBA/1J (responding to bovine or chick type II collagen) or C57BL/6 (responding to chick type II collagen) are used. Mice should be 7-8 weeks old[12][13][14].
-
Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Treatment:
-
Treatment with the test compound (e.g., germacrone) is typically initiated on the day of the second immunization and continued for a set period (e.g., 3 weeks)[3].
-
-
Assessment of Arthritis:
-
The severity of arthritis is evaluated every few days using a scoring system based on the redness and swelling of the paws. A common scoring scale is 0-4 for each paw, with a maximum score of 16 per mouse[13].
-
-
Endpoint Analysis: At the end of the study, serum and synovial tissues can be collected for the measurement of inflammatory markers such as cytokines (e.g., TNF-α, IFN-γ, IL-4) and for histological analysis[3].
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Anti-inflammatory Validation
Caption: Workflow for in vivo anti-inflammatory drug screening.
Proposed Anti-inflammatory Signaling Pathway of Germacrone
The anti-inflammatory effects of germacrone and related compounds are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB pathway[17].
References
- 1. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Germacrone alleviates collagen-induced arthritis via regulating Th1/Th2 balance and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone Preconditioning Improves the Response of Collagen-Induced Arthritis to Treatment with Short-Term Lipopolysaccharide-Stimulated Collagen-Loaded Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Effects of indomethacin, cyclosporin, cyclophosphamide, and placebo on collagen-induced arthritis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 15. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 13-Hydroxygermacrone and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 13-Hydroxygermacrone against other relevant natural compounds, including its parent compound Germacrone, as well as Furanodiene, Furanodienone, and the well-characterized Curcumin. The comparison focuses on key therapeutic areas such as anti-inflammatory, anti-cancer, and anti-photoaging activities, supported by available experimental data. Due to the limited research on this compound, this guide also highlights areas where further investigation is warranted.
Anti-Inflammatory Activity
A key model for assessing topical anti-inflammatory effects is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. A pivotal study directly compared the activity of several sesquiterpenes from Curcuma zedoaria in this model. The results indicate that while some compounds from this plant are potent anti-inflammatory agents, this compound and its parent compound, Germacrone, were inactive at the tested dose. In contrast, Furanodiene and Furanodienone showed significant inhibitory effects. Curcumin, a widely studied anti-inflammatory compound, also demonstrates activity in this model.
Table 1: Comparison of Anti-Inflammatory Activity in TPA-Induced Mouse Ear Edema
| Compound | Dose (µmol/ear) | Inhibition of Edema (%) | Reference |
| This compound | 1.0 | No inhibitory activity | [1][2][3] |
| Germacrone | 1.0 | No inhibitory activity | [1][2][3] |
| Furanodiene | 1.0 | 75 | [1][2][3][4] |
| Furanodienone | 1.0 | 53 | [1][2][3][4] |
| Curcumin | 1.0 | 26.0 (inhibition of ear weight) | [5] |
| Indomethacin (Control) | 1.0 | Comparable to active compounds | [1][2] |
Anti-Cancer Activity
The cytotoxic effects of these natural compounds have been evaluated against various cancer cell lines, typically using the MTT assay to determine the half-maximal inhibitory concentration (IC50). While data for Germacrone and Curcumin are available, there is a notable lack of specific IC50 values for this compound, Furanodiene, and Furanodienone in the public domain, underscoring a significant gap in the current research.
Table 2: Comparative Cytotoxicity (IC50) Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Various | Data not available | |
| Germacrone | MCF-7/ADR (Breast) | 180.41 ± 12.45 | |
| HepG2 (Liver) | 68.23 | ||
| Furanodiene | Various | Data not available | |
| Furanodienone | Various | Data not available | |
| Curcumin | MCF-7 (Breast) | 44.61 | |
| MDA-MB-231 (Breast) | 54.68 | ||
| HCT-116 (Colon) | 10.26 - 13.31 | ||
| HT-29 (Colon) | ~20 |
Anti-Photoaging Activity
UVB-induced upregulation of matrix metalloproteinases (MMPs) is a key driver of skin photoaging. A comparative study on human keratinocytes indicated that this compound may have a slight advantage over its parent compound, Germacrone, in this regard.
Table 3: Comparative Efficacy in Inhibiting UVB-Induced MMP Expression in Human Keratinocytes
| Compound | Target MMP | Concentration (µM) | % Inhibition of mRNA Expression (approx.) |
| This compound | MMP-1 | 10 | ~50 |
| MMP-2 | 10 | ~40 | |
| MMP-3 | 10 | ~60 | |
| Germacrone | MMP-1 | 10 | ~45 |
| MMP-2 | 10 | ~35 | |
| MMP-3 | 10 | ~55 |
Data is estimated from graphical representations in the cited literature and is for comparative purposes.
Experimental Protocols
TPA-Induced Mouse Ear Edema Assay
This widely used in vivo model assesses the topical anti-inflammatory activity of compounds.
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema (swelling) when applied to mouse skin. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[6][7]
-
Procedure:
-
Animals: Male CD-1 or BALB/c mice are typically used.
-
Grouping: Animals are divided into a vehicle control group, a positive control group (e.g., indomethacin), and test compound groups.
-
Application: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear. The test compound, dissolved in the same solvent, is applied topically shortly before or after the TPA application. The left ear typically receives the solvent only.[6][8]
-
Measurement: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular punch is taken from both ears.[5] The difference in weight between the right and left ear punches is used to quantify the extent of the edema.
-
Analysis: The percentage inhibition of edema is calculated by comparing the average edema in the treated groups to the vehicle control group.
-
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory and anti-cancer effects of many natural compounds are mediated through the modulation of key signaling pathways. While the direct targets of this compound are largely unknown, the NF-κB and MAPK pathways are common targets for anti-inflammatory and anti-cancer agents and are relevant for hypothesis-driven research.
Caption: Workflow for TPA-Induced Mouse Ear Edema Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Conclusion
The currently available data suggests that this compound's therapeutic potential may be context-dependent. While it shows promise in the realm of anti-photoaging, its efficacy as a topical anti-inflammatory agent is questionable, especially when compared to other sesquiterpenes like Furanodiene and Furanodienone derived from the same plant source.[1][2][3][4] A significant knowledge gap exists regarding its anti-cancer properties.
For researchers and drug development professionals, this compound remains a compound of interest, but extensive further research is required. Future studies should focus on:
-
Broadening the scope of anti-inflammatory testing using different models and assays.
-
Comprehensive screening of its cytotoxic activity against a panel of cancer cell lines to determine its IC50 values.
-
Elucidating the specific molecular targets and mechanisms of action to understand its biological activities.
This comparative guide underscores the importance of direct experimental comparisons to accurately assess the therapeutic potential of novel natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Genus Curcuma and Inflammation: Overview of the Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of 7,7'-bromo-curcumin on 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcuma longa L. Leaf and Pseudostem Extract Suppresses Inflammation in Cytokine-Stimulated HaCaT Keratinocytes and 12-O-Tetradecanoylphorbol-13-Acetate-Induced Ear Edema in Mice [imrpress.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 13-Hydroxygermacrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two predominant analytical techniques for the quantification of 13-Hydroxygermacrone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of analytical methods is a critical process in drug development and research, ensuring data integrity and consistency when results from different methodologies are compared or combined.
While specific cross-validation studies for this compound are not extensively available in public literature, this guide synthesizes the principles of method validation and typical performance characteristics for each technique as applied to this compound and structurally related sesquiterpenoids. The data and protocols presented are based on established analytical practices to provide a robust framework for researchers.[1]
Comparative Overview of Analytical Methods
The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the intended application, such as quality control or bioanalysis for pharmacokinetic studies.[1] Both HPLC-UV and LC-MS/MS are suitable for the quantification of this compound, each offering distinct advantages.
Table 1: Comparison of HPLC-UV and LC-MS/MS for this compound Analysis
| Performance Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection.[1] | Chromatographic separation with detection by mass-to-charge ratio.[1] |
| Specificity | Moderate to good; susceptible to interference from co-eluting compounds with similar UV spectra.[1] | High to excellent; provides structural confirmation, minimizing interferences.[1] |
| Sensitivity (LOQ) | Good (typically in the µg/mL range). | Excellent (suitable for trace-level quantification, often in the ng/mL to pg/mL range).[1] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | Intra-day: < 2.0% Inter-day: < 3.0% | Intra-day: < 1.5% Inter-day: < 2.0% |
| Cost | Lower initial investment and operational costs.[1] | Higher initial investment and maintenance costs.[1] |
| Robustness | Generally considered a robust and routine-friendly technique.[1] | Can be more complex to operate and maintain.[1] |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the analysis of this compound in less complex matrices, such as plant extracts, where high sensitivity is not the primary requirement.
1. Sample Preparation (Plant Extract):
-
Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (gradient elution may be required for complex samples). A small amount of acid, such as 0.1% formic acid, can be added to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[2]
-
Column Temperature: 25°C.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity, making it ideal for pharmacokinetic studies and the analysis of this compound in complex biological matrices like human plasma.
1. Sample Preparation (Human Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol and then spiking into blank plasma to create calibration standards.
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized.
5. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Visualizations
The following diagrams illustrate the typical workflows for the experimental processes described.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Proper Disposal of 13-Hydroxygermacrone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 13-Hydroxygermacrone, a sesquiterpenoid lactone utilized in various research and development applications. Adherence to these protocols is essential to minimize environmental impact and ensure the safety of all laboratory personnel.
Key Handling Precautions Before Disposal
Before beginning the disposal process, it is imperative to handle this compound with care.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of the compound should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.[1] Direct contact with skin and eyes should be avoided.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed waste disposal service.[1] Do not dispose of this compound down the drain or in regular trash.[1]
1. Waste Identification and Segregation:
-
Identify all waste materials containing this compound. This includes the pure compound, solutions, and any contaminated labware such as pipette tips, vials, and cleaning materials.[1]
-
Segregate this waste into dedicated, clearly labeled, and sealed containers.[1] It is crucial to avoid mixing this compound waste with other incompatible waste streams.[1]
2. Containerization:
-
Use chemically resistant containers for the collection of this compound waste.[1]
-
Ensure the containers are tightly sealed to prevent any leaks or spills.[1]
-
Label the waste container clearly with "this compound Waste" and include any relevant hazard symbols.[1]
3. Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated area.[1]
-
The storage location should be cool and dry, away from direct sunlight and incompatible materials.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with accurate information about the waste contents.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes the key characteristics of sesquiterpenoid lactones relevant to their handling and disposal.
| Property | Implication for Disposal |
| Physical State | Solid |
| Solubility | Likely soluble in organic solvents.[1] |
| Stability | Can be thermolabile and sensitive to acidic and basic conditions.[1][2] |
Experimental Protocols
The disposal procedures outlined above are operational protocols and do not involve experimental methodologies. For experimental protocols involving this compound, researchers should consult relevant scientific literature and their institution's safety guidelines.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling 13-Hydroxygermacrone
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling 13-Hydroxygermacrone. The following table outlines the recommended PPE based on general guidance for handling laboratory chemicals and compounds of a similar class.[1][3]
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against potential punctures or tears.[3] |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[3] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent the inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[3] |
Operational Plan for Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The storage container should be clearly labeled with the compound name and any known hazard warnings.[3]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
2. Preparation and Handling:
-
All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
When creating solutions, add the solvent to the solid slowly to prevent splashing.[3]
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal. Clean the area with an appropriate solvent and then with soap and water.[3]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent and then with soap and water.[3]
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.[3]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Rinse the eyes thoroughly with water.[1]
Disposal Plan
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal facility.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation: Identify all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, vials). Segregate this waste into appropriate, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.[1]
-
Containerization: Use chemically resistant containers for waste collection. Ensure containers are tightly sealed to prevent leaks or spills. Label the waste container clearly with "this compound Waste" and any relevant hazard symbols.[1]
-
Storage: Store waste containers in a designated, secure, cool, dry, and well-ventilated area.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
Visual Guides
To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the recommended workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
